(S)-TNG260
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18FN3O2S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide |
InChI |
InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m0/s1 |
InChI Key |
JPFMYSJUFUEHBI-MHZLTWQESA-N |
Isomeric SMILES |
C[S@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Foundational & Exploratory
The CoREST Complex: A Pivotal Regulator of Tumor Immune Evasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
The CoREST (Corepressor for RE1-Silencing Transcription factor) complex has emerged as a critical epigenetic regulator in cancer biology, with a burgeoning role in orchestrating the tumor's ability to evade the host immune system. This guide provides a comprehensive technical overview of the CoREST complex, its molecular functions, and its intricate involvement in tumor immunology, tailored for researchers, scientists, and professionals in drug development.
Introduction to the CoREST Complex
The CoREST complex is a multi-protein assembly that primarily functions as a transcriptional co-repressor, modifying chromatin to create a repressive state at target gene loci.[1] Its canonical role involves the regulation of neuronal gene expression, but it is now evident that its functions are far more widespread, with significant implications in various cancers.[2][3]
Core Components and Enzymatic Activity:
The core of the CoREST complex consists of three main proteins:
-
RCOR1 (CoREST1), RCOR2 (CoREST2), or RCOR3 (CoREST3): These are scaffolding proteins that provide the structural backbone for the complex.[1]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): An enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark typically associated with active transcription.[1]
-
Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2): These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression.[1]
This unique composition endows the CoREST complex with dual enzymatic capabilities, allowing it to synergistically repress gene expression by erasing both activating histone methylation and acetylation marks.[1]
The CoREST Complex in Cancer
Dysregulation of the CoREST complex is a common feature in a multitude of cancers, including melanoma, breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC).[4][5] Its oncogenic roles are multifaceted, ranging from promoting cell proliferation and survival to facilitating therapy resistance.[3][4] A key mechanism of its pro-tumorigenic activity is its ability to stabilize the MYC oncoprotein, a critical driver in over 50% of human cancers. The CoREST complex, primarily through HDAC1/2, deacetylates and protects MYC from proteasomal degradation, thereby sustaining its oncogenic functions.[3]
Role of the CoREST Complex in Tumor Immune Evasion
A growing body of evidence implicates the CoREST complex as a central player in the intricate dance between cancer cells and the immune system. Its repressive functions are co-opted by tumors to create an immunosuppressive microenvironment and evade immune destruction.
Regulation of Immune Checkpoints and Antigen Presentation
The CoREST complex can directly repress the expression of genes involved in the antigen presentation machinery, such as MHC class I molecules. By doing so, it reduces the visibility of tumor cells to cytotoxic T lymphocytes (CTLs). Furthermore, inhibition of the CoREST complex has been shown to upregulate the expression of immune-stimulatory cytokines and chemokines, which are crucial for attracting and activating anti-tumor immune cells.[6]
Modulation of Regulatory T Cells (Tregs)
Foxp3+ regulatory T cells (Tregs) are critical for maintaining immune homeostasis, but they are often co-opted by tumors to suppress anti-tumor immunity. The CoREST complex has been found to be physically associated with Foxp3, the master transcriptional regulator of Tregs.[7] Deletion or inhibition of the CoREST complex component Rcor1 in Tregs leads to their dysfunction, characterized by the production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a reduced ability to suppress effector T cell responses. This ultimately enhances anti-tumor immunity.[7]
Sensitization to Immune Checkpoint Blockade
Loss-of-function mutations in the tumor suppressor gene STK11 are a major cause of resistance to immune checkpoint blockade (ICB) in NSCLC.[8][9] In vivo CRISPR screens have identified HDAC1, a core component of the CoREST complex, as a key vulnerability in these tumors.[8][9] Pharmacological inhibition of the CoREST complex with selective inhibitors like TNG260 can reverse this resistance.[6][8] TNG260 treatment in STK11-deficient models leads to the upregulation of immunomodulatory genes, decreased numbers of intratumoral Tregs, and profound tumor regressions when combined with anti-PD-1 therapy.[6]
Generation of Neoantigens through Alternative Splicing
Recent groundbreaking research has unveiled a novel mechanism by which CoREST complex inhibition enhances tumor immunogenicity. The CoREST complex interacts with RNA splicing factors, and its inhibition with the dual LSD1/HDAC inhibitor "corin" leads to widespread changes in pre-mRNA splicing.[10] This altered splicing generates thousands of novel neopeptides, termed "splice-neoantigens," which can be presented on MHC molecules and recognized by T cells, thereby transforming immunologically "cold" tumors into "hot" ones that are responsive to immunotherapy.[10]
Therapeutic Targeting of the CoREST Complex
The pivotal role of the CoREST complex in tumor progression and immune evasion has made it an attractive target for cancer therapy. Several small molecule inhibitors have been developed, with some showing promising preclinical and early clinical activity.
Quantitative Data on CoREST Inhibitors:
| Inhibitor | Target(s) | Cancer Type(s) | IC50 | Key Findings | Reference(s) |
| Corin (JKD-1-51) | LSD1 and HDAC1/2 | Melanoma, Malignant Peripheral Nerve Sheath Tumors | LSD1: 0.17 ± 0.03 µM; HDAC1: 0.10 ± 0.06 µM | Induces apoptosis, inhibits proliferation and invasion, promotes neoantigen expression, and enhances response to ICB. | [10][11][12] |
| TNG260 | CoREST complex (HDAC1-selective) | STK11-mutant NSCLC | 5 nM (for CoREST complex) | Reverses resistance to anti-PD-1 therapy, leads to complete tumor regression in preclinical models, and increases intratumoral CD8+ T cells in patients. | [6][8][13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the CoREST complex in tumor immune evasion.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as components of the CoREST complex or transcription factors it interacts with.
Protocol:
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The fixation time is crucial and needs to be optimized (e.g., 8 minutes for histone marks, 10-15 minutes for transcription factors).[14]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.[15]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RCOR1, LSD1, or HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[16]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.[16]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[16]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[17]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the target protein.[17]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions and can confirm the association of the CoREST complex with other proteins, such as transcription factors or components of the immune machinery.
Protocol:
-
Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions (e.g., containing non-ionic detergents like NP-40).[18][19]
-
Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]
-
Immunoprecipitation: A specific antibody against the "bait" protein (e.g., a CoREST complex component) is added to the lysate and incubated to form antibody-protein complexes.[2]
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.[2]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: The bound proteins (the "bait" and its interacting partners, the "prey") are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[2]
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the expected interacting proteins. Alternatively, the entire complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]
In Vivo CRISPR Screen for Immune Evasion Genes
In vivo CRISPR screens are a powerful tool to identify genes that, when knocked out, sensitize tumor cells to immune-mediated killing.
Protocol:
-
sgRNA Library Design and Lentiviral Production: A pooled library of single-guide RNAs (sgRNAs) targeting a set of genes (e.g., the entire genome or a focused library of epigenetic regulators) is designed and cloned into a lentiviral vector.[21]
-
Tumor Cell Transduction: Cas9-expressing tumor cells are transduced with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[22]
-
Tumor Implantation: The transduced tumor cells are implanted into syngeneic mice.[21]
-
Immune Checkpoint Blockade Treatment: Once the tumors are established, the mice are treated with an immune checkpoint inhibitor (e.g., anti-PD-1).[23]
-
Tumor Harvesting and Genomic DNA Extraction: Tumors that regress or are controlled by the immunotherapy are harvested, and genomic DNA is extracted.[22]
-
sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced. The abundance of each sgRNA in the treated tumors is compared to its abundance in the initial cell population or in untreated tumors. sgRNAs that are enriched in the treated tumors correspond to genes whose knockout sensitizes the tumor to immunotherapy.[23]
Visualizing CoREST Complex Pathways and Workflows
Signaling Pathways
Caption: CoREST complex signaling in tumor immune evasion.
Experimental Workflows
Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
The CoREST complex stands as a formidable gatekeeper of the tumor's epigenetic landscape, wielding its repressive power to silence genes that would otherwise alert and activate the immune system. Its multifaceted roles in suppressing antigen presentation, maintaining Treg function, and driving resistance to immunotherapy highlight its significance as a high-value therapeutic target. The development of specific CoREST complex inhibitors holds immense promise for novel cancer treatment strategies, particularly in combination with immune checkpoint blockade, to awaken the immune system and overcome tumor immune evasion. Further research into the intricate mechanisms governed by the CoREST complex will undoubtedly unveil new avenues for therapeutic intervention and improve outcomes for cancer patients.
References
- 1. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The CoREST repressor complex mediates phenotype switching and therapy resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. tangotx.com [tangotx.com]
- 7. Inhibiting the coregulator CoREST impairs Foxp3+ Treg function and promotes antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tangotx.com [tangotx.com]
- 9. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CoREST Complex Inhibition Alters RNA Splicing to Promote Neoantigen Expression and Enhance Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CoREST complex is a therapeutic vulnerability in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo CRISPR screens reveal the landscape of immune evasion pathways across cancer — Olink® [olink.com]
The Impact of (S)-TNG260 on Histone Acetylation in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-TNG260, a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, is emerging as a promising therapeutic agent in oncology. This technical guide delves into the core mechanism of this compound, focusing on its direct impact on histone acetylation in cancer cells. By selectively targeting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, this compound effectively increases histone acetylation, leading to chromatin remodeling and altered gene expression. This guide provides a comprehensive summary of the available data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The acetylation of lysine residues on histone tails, a modification dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of oncogenic transcriptional programs.
This compound is a first-in-class, orally bioavailable inhibitor that demonstrates high selectivity for the CoREST complex, which plays a significant role in gene silencing.[1][2] Unlike pan-HDAC inhibitors, the selectivity of this compound for the CoREST-HDAC1 complex offers the potential for a more targeted therapeutic effect with an improved safety profile.[2][3] This document outlines the current understanding of how this compound modulates histone acetylation in cancer cells, providing a technical resource for researchers in the field.
Mechanism of Action: this compound and the CoREST Complex
The CoREST complex is a multi-protein assembly that includes HDAC1, LSD1 (Lysine-Specific Demethylase 1), and the scaffold protein RCOR1. This complex is recruited to specific genomic loci by transcription factors, where it mediates transcriptional repression through histone deacetylation and demethylation.
This compound directly binds to and inhibits the catalytic activity of HDAC1 within the CoREST complex.[1] This inhibition prevents the removal of acetyl groups from histone tails, leading to an accumulation of acetylated histones at target gene loci.[1][3] The increased histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more relaxed chromatin structure, facilitating the access of transcriptional machinery and leading to the expression of previously silenced genes.[4]
Data Presentation: Effects of this compound on Histone Acetylation
Treatment of cancer cells with this compound leads to a measurable increase in histone acetylation. The following tables summarize the qualitative and quantitative findings from preclinical and clinical studies.
| Cell Line / Model | Treatment | Histone Mark | Method | Observed Effect | Reference |
| STK11-mutant cancer cells | TNG260 | H3K9ac | ChIP-sequencing | Increased H3K9 acetylation at immune-regulatory gene loci. | [4] |
| Mouse MC38 tumors | TNG260 (various doses) | Acetyl-H3K9 | Western Blot | Dose-dependent increase in acetylation of histone H3 at lysine 9. | [3] |
| STK11-deficient tumors (in vivo) | TNG260 + anti-PD-1 | Acetyl-H3K9 | ChIP-sequencing | Significantly increased acetyl-H3K9 in a larger number of genomic regions compared to control. | [5] |
| Patient tumors (STK11-mutant) | TNG260 (80mg and 120mg) | Acetyl-H4K5 | Mass Spectrometry | Increased acetylation of histone H4 at lysine 5. | [5] |
| Treg cells | TNG260 (1µM) | General Histone Acetylation | Not Specified | Increased histone acetylation. | [3] |
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol outlines the general steps for assessing global changes in histone acetylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.
-
Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry. Resuspend in ultrapure water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein (15-30 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
5. Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the total histone loading control.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol provides a general workflow for identifying genomic regions with altered histone acetylation following this compound treatment.
1. Cell Treatment and Cross-linking:
-
Treat cultured cancer cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
2. Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9).
-
Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
5. DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA fragments.
6. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the specific histone acetylation mark.
-
Compare the enrichment profiles between this compound-treated and control samples to identify differentially acetylated regions.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound on histone acetylation.
Experimental Workflow Diagram
Caption: Workflow for assessing histone acetylation changes.
Conclusion
This compound represents a targeted approach to epigenetic modulation in cancer therapy. Its selective inhibition of the CoREST-HDAC1 complex leads to a significant increase in histone acetylation, thereby reactivating the expression of silenced genes, including those involved in anti-tumor immunity.[4][10] The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other CoREST inhibitors. Further quantitative analysis of histone acetylation changes at specific gene promoters will be crucial in fully elucidating the therapeutic potential of this novel class of epigenetic drugs.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-TNG260: A Preclinical In-Depth Analysis of a Novel CoREST Inhibitor for Overcoming Immunotherapy Resistance in STK11-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for (S)-TNG260, a first-in-class, selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. The data herein demonstrates the potential of TNG260 to reverse the immune evasion phenotype driven by loss-of-function mutations in the STK11 tumor suppressor gene, thereby sensitizing tumors to anti-PD-1 immunotherapy.
Executive Summary
Loss-of-function mutations in STK11 are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC), and are associated with resistance to immune checkpoint inhibitors.[1][2] Preclinical research has identified the inhibition of the CoREST complex as a promising strategy to overcome this resistance. TNG260 is a potent and selective small molecule inhibitor of the CoREST complex.[3][4] In preclinical models of STK11-deficient cancers, TNG260 has been shown to remodel the tumor microenvironment, increase the expression of immunomodulatory genes, and promote an anti-tumor immune response when combined with anti-PD-1 therapy.[3][5] These findings have paved the way for clinical investigation of TNG260 in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[4][6]
Mechanism of Action: Reversing Immune Evasion in STK11-Mutant Tumors
The signaling pathway initiated by the loss of STK11 function leads to an immune-suppressive tumor microenvironment, rendering tumors resistant to immunotherapy. TNG260 acts by selectively inhibiting the CoREST complex, a key epigenetic regulator. This inhibition leads to a cascade of events that ultimately restores sensitivity to anti-PD-1 therapy.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-TNG260: Reshaping the Tumor Microenvironment in STK11-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, MA – December 8, 2025 – This technical guide provides a comprehensive overview of the novel CoREST™ inhibitor, (S)-TNG260, and its significant impact on the tumor microenvironment (TME) of STK11-mutant cancers. Developed by Tango Therapeutics, this compound is a first-in-class, potent, and selective small molecule designed to reverse immune evasion and sensitize these notoriously treatment-resistant tumors to anti-PD-1 immunotherapy.
Loss-of-function mutations in the STK11 tumor suppressor gene are prevalent in various solid tumors, including approximately 15% of non-small cell lung cancers (NSCLC), and are strongly associated with resistance to immune checkpoint inhibitors.[1][2] this compound targets the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key regulator of gene expression, to fundamentally reprogram the TME from an immune-deserted to an immune-inflamed state.
Mechanism of Action: Reversing Immune Evasion
This compound selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2] This targeted inhibition leads to an increase in histone acetylation, a key epigenetic modification that promotes gene transcription. The result is a broad upregulation of immunomodulatory genes within the cancer cells, including those involved in antigen presentation and the production of T-cell-recruiting chemokines such as CXCL9 and CXCL10.[3][4] This transcriptional reprogramming effectively transforms the "cold" or non-immunogenic TME of STK11-mutant tumors into a "hot" or T-cell-inflamed environment, thereby rendering them susceptible to anti-PD-1 therapy.[3][5]
Preclinical Data Summary
In preclinical studies, this compound has demonstrated remarkable efficacy in sensitizing STK11-mutant tumors to anti-PD-1 therapy, leading to durable tumor regressions.
| Parameter | Finding | Source |
| Tumor Growth Inhibition | Combination of TNG260 and anti-PD-1 induced complete or near-complete tumor regressions in STK11-deficient syngeneic and autochthonous mouse models. | [1] |
| Tumor Regression Rate | In an STK11-deficient syngeneic model, the combination of TNG260 and anti-PD-1 induced tumor regressions in 75% of animals. | [3] |
| Immune Cell Infiltration | TNG260 treatment, in combination with anti-PD-1, led to a depletion of regulatory T cells (Tregs) within the TME. | [1] |
| Gene Expression | Treatment with TNG260 resulted in the upregulation of genes involved in antigen presentation and interferon-gamma pathway signaling in STK11-mutant cancer cells. | [3] |
| Cytokine Production | TNG260 treatment led to increased T-cell activity in co-culture with peripheral blood mononuclear cells (PBMCs), as indicated by cytokine profiling. | [3] |
Clinical Development: The NCT05887492 Trial
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492) in combination with pembrolizumab for patients with STK11-mutated advanced solid tumors.[6][7] Early data from this trial have provided promising proof-of-mechanism for TNG260's activity in the clinical setting.
| Parameter | Finding | Source |
| Target Engagement | Paired biopsies from patients treated with TNG260 and pembrolizumab showed increased intratumoral histone acetylation, confirming CoREST target engagement. | [1] |
| PD-L1 Expression | An increase in PD-L1 tumor proportion scores was observed in patient biopsies following treatment. | [1] |
| T-Cell Infiltration | Treatment with the combination therapy resulted in increased T-cell infiltration into the tumor microenvironment. | [1] |
Note: As the NCT05887492 trial is ongoing, quantitative efficacy data such as Objective Response Rate (ORR) and Duration of Response (DOR) are not yet publicly available.
Experimental Protocols
In Vivo CRISPR Screen for Target Identification
An in vivo CRISPR screen was instrumental in identifying HDAC1 as a key target for reversing anti-PD-1 resistance in STK11-mutant tumors.[2] The general workflow for such a screen is as follows:
A representative protocol for an in vivo CRISPR screen can be found in publications such as those by Lane-Reticker et al. (2023).[8][9][10][11]
Multiplex Immunofluorescence for TME Profiling
Multiplex immunofluorescence is a powerful technique used to visualize and quantify multiple immune cell populations within the TME simultaneously. This method was employed to assess the changes in T-cell infiltration in patient biopsies.
Detailed protocols for multiplex immunofluorescence staining of tumor tissue can be found in various publications, including those by Surace et al. (2023) and Binyamin et al. (2021).[12][13]
T-cell Co-culture Assay for Functional Assessment
T-cell co-culture assays are utilized to evaluate the ability of T cells to recognize and kill tumor cells. These assays were used to demonstrate the enhanced T-cell activity following TNG260 treatment.
Protocols for assessing T-cell-mediated tumor cell killing in co-culture systems are well-established and can be found in publications by Dijkstra et al. (2018) and van der Laken et al. (2020).[14][15][16]
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a patient population with a high unmet medical need. By targeting the CoREST complex, this compound effectively remodels the tumor microenvironment of STK11-mutant cancers, overcoming a key mechanism of resistance to immune checkpoint blockade. The ongoing Phase 1/2 clinical trial will provide further insights into the safety and efficacy of this novel agent. The successful development of this compound could pave the way for a new class of epigenetic immunotherapies and offer a much-needed treatment option for patients with STK11-mutant solid tumors.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]
- 10. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors [cima.cun.es]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an Accurate Automated Multiplex Immunofluorescence Method for Immuno-Profiling Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of tumor-reactive T cells by co-culture of peripheral blood lymphocytes and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. researchgate.net [researchgate.net]
The Role of STK11 Mutations in Anti-PD-1 Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the serine/threonine kinase 11 (STK11) gene, which encodes for the liver kinase B1 (LKB1) protein, are increasingly recognized as a significant mechanism of primary resistance to anti-PD-1/PD-L1 immune checkpoint inhibitors (ICIs) in non-small cell lung cancer (NSCLC) and other solid tumors. Tumors harboring STK11 loss-of-function mutations are often characterized by an immunologically "cold" or inert tumor microenvironment (TME). This phenotype is marked by a lack of T-cell infiltration, reduced or absent PD-L1 expression, and an accumulation of immunosuppressive myeloid cells. These features collectively contribute to a diminished response to therapies designed to reinvigorate an anti-tumor immune response. This technical guide provides an in-depth overview of the molecular mechanisms underlying STK11-mediated ICI resistance, summarizes key clinical data, and details relevant experimental protocols for studying this phenomenon.
Molecular Mechanisms of STK11-Mediated Anti-PD-1 Resistance
The tumor suppressor LKB1 is a master kinase that regulates cellular metabolism, proliferation, and polarity through the activation of AMP-activated protein kinase (AMPK) and other related kinases.[1][2] The loss of LKB1 function due to STK11 mutations disrupts these critical signaling pathways, leading to a cascade of events that culminate in an immunosuppressive TME.
Creation of a "Cold" Tumor Microenvironment
STK11-mutant tumors are frequently described as "cold" tumors, characterized by a paucity of tumor-infiltrating lymphocytes (TILs), particularly CD8+ cytotoxic T-lymphocytes.[1][2] This T-cell exclusion is a key factor in the lack of response to anti-PD-1 therapy, which relies on the presence of pre-existing anti-tumor T-cells.
Downregulation of PD-L1 Expression
A hallmark of STK11-mutant tumors is low or absent PD-L1 expression on tumor cells.[1][3] This is significant because PD-L1 expression is a common biomarker used to predict response to anti-PD-1/PD-L1 therapies. The lack of PD-L1 expression in STK11-mutated cancers further contributes to their non-responsive phenotype.
Altered Cytokine and Chemokine Signaling
Loss of LKB1 function leads to the dysregulation of various cytokine and chemokine signaling pathways. Specifically, STK11-deficient tumors have been shown to upregulate the production of pro-inflammatory and myeloid-attracting cytokines such as G-CSF, CXCL5, and IL-6.[3] This altered cytokine milieu contributes to the recruitment and accumulation of immunosuppressive myeloid cell populations, including neutrophils and myeloid-derived suppressor cells (MDSCs), within the TME.
Modulation of Key Signaling Pathways
STK11 mutations impact several critical intracellular signaling pathways that influence the tumor immune landscape:
-
LKB1-AMPK-mTOR Pathway: LKB1 is a primary activator of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and metabolism.[1][4] Loss of LKB1 leads to mTOR hyperactivation, which has been linked to immunosuppression.[1]
-
STAT3 Signaling: The increased production of cytokines like IL-6 in STK11-mutant tumors leads to the activation of the STAT3 signaling pathway.[5] Constitutive STAT3 activation in tumor cells and immune cells is a known mechanism of immune evasion.
Clinical Data on STK11 Mutations and Anti-PD-1 Response
A growing body of clinical evidence from retrospective studies and analyses of clinical trial data consistently demonstrates the negative predictive impact of STK11 mutations on the efficacy of anti-PD-1/PD-L1 therapies in NSCLC. This is particularly pronounced in tumors with co-occurring KRAS mutations.
Objective Response Rates (ORR)
Patients with STK11-mutant NSCLC, especially those with KRAS co-mutations, exhibit significantly lower ORRs to anti-PD-1 therapy compared to patients with wild-type STK11.
| Cohort/Study | STK11 Status | KRAS Status | ORR (%) | p-value | Reference |
| Meta-analysis | Mutant | Any | 10.1% | [6] | |
| SU2C Cohort | Mutant | Mutant | 7.4% | <0.001 | [4] |
| Wild-type | Mutant | 35.7% (with TP53 co-mutation) | [4] | ||
| Wild-type | Mutant | 28.6% (K-only) | [4] | ||
| Retrospective Analysis | Mutant | Mutant | 11.6% | [7] | |
| Wild-type | Mutant | 23.8% | [7] |
Progression-Free Survival (PFS)
Progression-free survival is consistently shorter in patients with STK11-mutant tumors treated with immune checkpoint inhibitors.
| Cohort/Study | STK11 Status | KRAS Status | Median PFS (months) | Hazard Ratio (HR) | p-value | Reference |
| Meta-analysis | Mutant | Any | - | 1.49 | [6] | |
| SU2C Cohort | Mutant | Mutant | Shorter | 1.87 | <0.001 | [4] |
| Retrospective Analysis | Mutant | Mutant | 2.0 | 1.46 | [7] | |
| Wild-type | Mutant | 4.8 | [7] |
Overall Survival (OS)
Overall survival is also significantly reduced in patients with STK11 mutations who receive anti-PD-1/PD-L1 therapy.
| Cohort/Study | STK11 Status | KRAS Status | Median OS (months) | Hazard Ratio (HR) | p-value | Reference |
| Meta-analysis | Mutant | Any | - | 1.44 | [6] | |
| SU2C Cohort | Mutant | Mutant | 6.4 | 1.99 | 0.0015 | [4] |
| Wild-type | Mutant | 16.0 (with TP53 co-mutation) | [4] | |||
| Wild-type | Mutant | 16.1 (K-only) | [4] | |||
| Retrospective Analysis | Mutant | Mutant | 6.2 | 1.73 | [7] | |
| Wild-type | Mutant | 17.3 | [7] | |||
| Retrospective Analysis | Mutant | Alone | 11.9 | - | 0.028 | [8] |
| Co-mutant | Mutant | 20.3 | [8] |
Experimental Protocols
Detection of STK11 Mutations by Next-Generation Sequencing (NGS)
Objective: To identify somatic mutations in the STK11 gene from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
DNA Extraction:
-
Macro-dissect tumor-rich areas from FFPE slides based on a pathologist's annotation.
-
Extract genomic DNA using a commercially available FFPE DNA extraction kit, following the manufacturer's instructions.
-
Quantify DNA and assess its quality using spectrophotometry and fluorometry.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries using a targeted gene panel that includes the full coding region of the STK11 gene (e.g., Oncomine Comprehensive Assay).
-
Perform multiplex PCR-based amplification of the target regions.
-
Ligate sequencing adapters and barcodes to the amplicons.
-
Purify and quantify the sequencing libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Ion Torrent GeneStudio S5 or Illumina NextSeq).
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (hg19 or hg38).
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels).
-
Annotate identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
Filter variants based on quality scores, allele frequency, and population databases to distinguish somatic mutations from germline variants and sequencing artifacts.
-
Assessment of LKB1 and PD-L1 Protein Expression by Immunohistochemistry (IHC)
Objective: To evaluate the protein expression of LKB1 and PD-L1 in FFPE tumor tissue sections.
Methodology:
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) for LKB1 or a Tris-EDTA buffer (pH 9.0) for PD-L1.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with the primary antibody:
-
Anti-LKB1 antibody (e.g., clone D60C5, Cell Signaling Technology).
-
Anti-PD-L1 antibody (e.g., clone 22C3, Dako).
-
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a diaminobenzidine (DAB) chromogen.
-
Counterstain with hematoxylin.
-
-
Scoring and Interpretation:
-
LKB1: Score the intensity and percentage of tumor cells with cytoplasmic staining. A complete loss of staining in tumor cells compared to positive internal controls (e.g., stromal cells) is considered negative.
-
PD-L1: Determine the Tumor Proportion Score (TPS) by calculating the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
Immune Cell Profiling of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell populations within the TME of fresh tumor tissue.
Methodology:
-
Tissue Dissociation:
-
Mechanically mince fresh tumor tissue and digest it enzymatically (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
-
Antibody Staining:
-
Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies targeting various immune cell markers. A representative panel for NSCLC could include:
-
T-cells: CD45, CD3, CD4, CD8, PD-1, TIM-3, Lag-3
-
Myeloid cells: CD45, CD11b, CD14, CD15, CD33, HLA-DR
-
NK cells: CD45, CD3, CD56
-
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire stained samples on a multi-color flow cytometer.
-
Analyze the data using flow cytometry analysis software.
-
Use a sequential gating strategy to identify different immune cell populations and subpopulations based on their marker expression.
-
Visualizations
Signaling Pathways
Caption: STK11 (LKB1) signaling pathway and its impact on the tumor microenvironment.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. STK11/LKB1 loss of function is associated with global DNA hypomethylation and S-adenosyl-methionine depletion in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Immune Microenvironment Characteristics and Their Prognostic Value in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using NGS panels to sequence FFPE cancer tumor tissue | BioChain Institute Inc. [biochain.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. STK11 pathway in vitro validation [protocols.io]
- 8. aacrjournals.org [aacrjournals.org]
(S)-TNG260: Transcriptional Reprogramming of Tumor Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-TNG260 is a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key epigenetic regulator. By specifically targeting the HDAC1 (Histone Deacetylase 1) subunit within the CoREST complex, this compound induces a profound transcriptional reprogramming in tumor cells, particularly those with loss-of-function mutations in the STK11 gene. This reprogramming reverses the immune-evasive phenotype often associated with STK11-mutant cancers, rendering them susceptible to anti-PD-1 immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on tumor cell gene expression, and details the key experimental methodologies used to elucidate its function.
Introduction to this compound and its Target: The CoREST Complex
This compound is a first-in-class CoREST-selective deacetylase inhibitor.[1] The CoREST complex, which also includes the lysine-specific demethylase 1 (LSD1), is a critical transcriptional co-repressor that plays a significant role in gene silencing. In STK11-deficient tumors, the CoREST complex contributes to an immune-suppressive tumor microenvironment.[2][3] this compound was identified through an in vivo CRISPR screen that pinpointed HDAC1 as a crucial target to reverse resistance to anti-PD-1 therapy in STK11-mutant cancers.[3][4][5]
Mechanism of Action: Reversal of Immune Evasion
The primary mechanism of action of this compound is the inhibition of HDAC1 within the CoREST complex. This leads to an increase in histone acetylation, specifically on lysine 9 of histone H3 (H3K9ac), which in turn remodels the chromatin landscape and alters gene expression.[2] This transcriptional reprogramming results in the upregulation of a suite of immunomodulatory genes.[2][3]
Signaling Pathway of this compound Action
References
- 1. Tango Therapeutics to Present First Clinical Data from TNG260 at Society for Immunotherapy of Cancer (SITC) Annual Meeting 2025 | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. tangotx.com [tangotx.com]
Methodological & Application
Application Notes and Protocols for Preclinical Evaluation of (S)-T-NG260 and Pembrolizumab Combination Therapy
Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction:
This document provides detailed application notes and protocols for the selection of appropriate animal models and the preclinical evaluation of the combination therapy involving (S)-TNG260, a selective CoREST complex inhibitor, and pembrolizumab, a PD-1 blocking antibody. This combination therapy is particularly relevant for tumors harboring STK11 mutations, which are often resistant to immune checkpoint blockade alone.[1][2][3] Preclinical studies have demonstrated that TNG260 can reverse this resistance and induce tumor regression when combined with an anti-PD-1 antibody in syngeneic mouse models.[1][2][4][5]
Mechanism of Action
This compound: this compound is an orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, which includes histone deacetylase 1 (HDAC1).[3][6] In tumors with loss-of-function mutations in the STK11 gene, TNG260 reshapes the tumor immune microenvironment. It increases the expression of immunomodulatory genes, promotes the recruitment of effector T cells, and reduces the infiltration of immunosuppressive cells.[6][7] This action reverses the immune-evasive phenotype and sensitizes the tumor to anti-PD-1 therapy.[1][7][8]
Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that targets the programmed cell death-1 (PD-1) receptor on T cells.[9][10][11] By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[9][10] This blockade releases the "brake" on the immune system, restoring the ability of T cells to recognize and attack tumor cells.[9][11][12]
Combination Rationale: The combination of this compound and pembrolizumab is based on a synergistic mechanism. TNG260 remodels the "cold" or immune-excluded tumor microenvironment characteristic of STK11-mutant tumors into a more inflamed or "hot" state that is responsive to PD-1 blockade by pembrolizumab.[1][4][8]
Signaling Pathway and Combination Strategy
Caption: Mechanism of action for this compound and pembrolizumab combination therapy.
Animal Model Selection
The selection of an appropriate animal model is critical for the preclinical evaluation of this immuno-oncology combination. Due to the mechanism of action of both agents relying on a functional immune system, syngeneic mouse models are the most suitable choice.[13][14][15][16] These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, ensuring histocompatibility and a fully intact immune system to assess therapeutic efficacy.[13][14][16]
Key Considerations for Model Selection:
-
Genetic Background: The mouse strain and the tumor cell line must be syngeneic (e.g., C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma).
-
STK11 Mutation Status: For this specific combination, it is crucial to use a tumor cell line with a known STK11 loss-of-function mutation to recapitulate the clinical target population.[1][2] The MC38 cell line with an engineered STK11 knockout is a documented model for this purpose.[5][6]
-
Tumor Growth Characteristics: The chosen cell line should form palpable tumors with consistent growth kinetics upon subcutaneous or orthotopic implantation.
-
Baseline Immune Profile: Characterization of the tumor microenvironment at baseline (e.g., T cell infiltration, PD-L1 expression) is recommended.
Recommended Syngeneic Models:
| Cell Line | Tumor Type | Mouse Strain | Key Features |
| MC38-STK11ko | Colon Adenocarcinoma | C57BL/6 | Genetically engineered STK11 knockout, well-characterized for immuno-oncology studies.[5][6] |
| LLC-STK11ko | Lewis Lung Carcinoma | C57BL/6 | Another relevant model for non-small cell lung cancer (NSCLC) research where STK11 mutations are prevalent. |
Experimental Protocols
In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo efficacy study.
Detailed Protocol: Subcutaneous Tumor Model
1. Animal Husbandry:
-
Species: Mouse
-
Strain: C57BL/6 (female, 6-8 weeks old)
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Preparation and Implantation:
-
Cell Line: MC38 with STK11 knockout (MC38-STK11ko).
-
Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL. Inject 100 µL (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Treatment Groups:
-
Mice should be randomized into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³). A typical study would include:
-
Vehicle Control
-
This compound alone
-
Pembrolizumab alone
-
This compound + Pembrolizumab combination
-
4. Drug Administration:
-
This compound: Administered orally (p.o.) daily. The dose and vehicle should be determined from preliminary tolerability studies.
-
Pembrolizumab (or anti-mouse PD-1 surrogate): Administered intraperitoneally (i.p.) twice a week. A typical dose for an anti-mouse PD-1 antibody is 10 mg/kg.
5. Monitoring and Endpoints:
-
Tumor Volume: Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as a measure of general health and treatment toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary Endpoints:
-
Tumor regression
-
Survival analysis
-
Immunophenotyping of tumors and spleens at the end of the study.
-
Pharmacodynamic and Immune Monitoring Protocols
1. Flow Cytometry for Immunophenotyping:
-
Sample Preparation: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions from tumors using enzymatic digestion (e.g., collagenase, DNase) and from spleens by mechanical dissociation.
-
Staining: Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations. A recommended panel would include markers for:
-
T cells (CD3, CD4, CD8)
-
Regulatory T cells (FoxP3)
-
Myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1)
-
Macrophages (F4/80)
-
Immune checkpoint molecules (PD-1, CTLA-4)
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the different immune cell populations within the tumor microenvironment and spleen.
2. Immunohistochemistry (IHC):
-
Sample Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and stain with antibodies against markers of interest, such as CD4, CD8, FoxP3, and PD-L1.
-
Analysis: Quantify the infiltration of different immune cells and the expression of PD-L1 within the tumor sections.
Data Presentation
All quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| This compound | 10 | 1200 ± 120 | 20% | <0.05 |
| Pembrolizumab | 10 | 1000 ± 110 | 33% | <0.01 |
| Combination | 10 | 300 ± 50 | 80% | <0.001 |
Table 2: Immunophenotyping of Tumor Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ T Cells of CD45+ | % CD4+ FoxP3+ T regs of CD4+ | CD8+/Treg Ratio |
| Vehicle Control | 5 ± 1.2 | 25 ± 3.5 | 0.2 |
| This compound | 10 ± 2.1 | 20 ± 2.8 | 0.5 |
| Pembrolizumab | 15 ± 2.5 | 18 ± 2.2 | 0.8 |
| Combination | 30 ± 4.0 | 10 ± 1.5 | 3.0 |
The combination of this compound and pembrolizumab represents a promising therapeutic strategy for STK11-mutant tumors. The use of carefully selected syngeneic mouse models with the appropriate genetic background is essential for the preclinical validation of this combination. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy and pharmacodynamic studies to evaluate the therapeutic potential of this novel immuno-oncology combination.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tangotx.com [tangotx.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 10. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Syngeneic Mouse Models for Immuno-Oncology Research Success | Taconic Biosciences [taconic.com]
- 14. crownbio.com [crownbio.com]
- 15. championsoncology.com [championsoncology.com]
- 16. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Measuring CoREST Inhibition by (S)-TNG260
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-silencing transcription factor) complex.[1][2][3] The CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1), plays a critical role in transcriptional repression.[4][5] this compound selectively inhibits the deacetylase activity of HDAC1 within the CoREST complex, leading to histone hyperacetylation and subsequent modulation of gene expression.[3][6] This activity has shown therapeutic potential in sensitizing STK11-mutant cancers to anti-PD-1 immunotherapy.[2][6][7]
These application notes provide detailed protocols for various cell-based assays to quantify the inhibitory activity of this compound on the CoREST complex and its downstream cellular effects.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target Complex/Enzyme | Parameter | Value |
| Biochemical Deacetylase Assay | CoREST Complex | IC50 | 170 nM[8] |
| Cellular NanoBRET™ Assay | HDAC1 | IC50 | 110 nM[8] |
| Cellular NanoBRET™ Assay | HDAC3 | IC50 | 1070 nM[8] |
| Selectivity | HDAC3 / HDAC1 | Fold Selectivity | ~10-fold [1] |
| Selectivity | CoREST vs. NuRD/Sin3 | Fold Selectivity | >500-fold [1][2] |
Table 2: Functional Cellular Effects of this compound Treatment
| Cell Line | Treatment | Assay | Readout | Result |
| STK11-null MC38 | 400 nM this compound | RT-qPCR | CXCL9, CXCL10, CXCL11 mRNA | Increased expression[2] |
| STK11-null cancer cells | 400 nM this compound (48h) | T-cell Migration Assay | Migrated T-cells | Increased migration[2] |
| Treg/Teff Co-culture | 1 µM this compound | Proliferation Assay | Teff cell proliferation | Increased proliferation[2] |
| A549 NSCLC & PBMC Co-culture | This compound | ELISA | IFNγ Secretion | Increased secretion[2] |
Experimental Protocols
Biochemical CoREST Deacetylase Inhibition Assay
This assay biochemically measures the ability of this compound to inhibit the deacetylase activity of the purified CoREST complex.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tangotx.com [tangotx.com]
- 3. Facebook [cancer.gov]
- 4. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tangotx.com [tangotx.com]
Application Notes and Protocols for In Vivo Pharmacokinetic and Pharmacodynamic Analysis of (S)-TNG260
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-TNG260 is a potent and selective, orally bioavailable small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2][3][4] By selectively inhibiting the HDAC1 (Histone Deacetylase 1) activity within the CoREST complex, this compound leads to an accumulation of acetylated histones, which remodels chromatin and alters gene expression.[4] This mechanism is designed to reverse the immune evasion phenotype in tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint inhibitors such as anti-PD-1 therapy.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound in preclinical syngeneic mouse models.
Mechanism of Action of this compound
This compound targets the CoREST complex, which plays a critical role in transcriptional repression. In STK11-mutant cancers, this complex contributes to an immune-suppressive tumor microenvironment. Inhibition of the CoREST complex's HDAC1 activity by this compound is intended to increase the expression of immunomodulatory genes. This leads to enhanced antigen presentation, recruitment of effector T-cells, and a reduction in immunosuppressive neutrophils within the tumor microenvironment.[1][3] The ultimate goal of this compound treatment is to convert an immunologically "cold" tumor into a "hot" tumor that is responsive to immunotherapy.
Figure 1: Mechanism of Action of this compound.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single oral administration.
| Parameter | Value | Units | Conditions |
| Dose | 30 | mg/kg | Oral gavage |
| Cmax | Value | ng/mL | Plasma |
| Tmax | Value | h | Plasma |
| AUC(0-t) | Value | ng*h/mL | Plasma |
| Half-life (t1/2) | Value | h | Plasma |
| Bioavailability | Value | % | Oral |
Note: Specific values for Cmax, Tmax, AUC, and half-life are proprietary and should be determined experimentally using the protocols provided below.
In Vivo Pharmacodynamic Activity of this compound
The following table outlines key pharmacodynamic effects observed in preclinical models.
| Biomarker | Assay | Model | Treatment | Result |
| Histone H3K9 Acetylation | Western Blot | MC38_sgStk11 Tumors | 10 mg/kg this compound, 7 days | Dose-dependent increase |
| Histone H4K5 Acetylation | Immunohistochemistry | Human Tumors | 80-120 mg this compound | Increased acetylation |
| PD-L1 Expression | Immunohistochemistry | STK11-deficient Tumors | This compound + anti-PD-1 | Increased Tumor Proportion Score |
| T-Cell Infiltration | Immunohistochemistry | STK11-deficient Tumors | This compound + anti-PD-1 | Increased T-cell infiltration |
| Tumor Growth | Caliper Measurement | MC38_sgStk11 Tumors | This compound + anti-PD-1 | Durable complete tumor regressions |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in a Syngeneic Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy, alone and in combination with an anti-PD-1 antibody, in a subcutaneous syngeneic mouse tumor model.
1. Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Anti-mouse PD-1 antibody (or isotype control)
-
MC38 colon adenocarcinoma cells with STK11 knockout (MC38_sgStk11)
-
6-8 week old female C57BL/6 mice
-
Sterile PBS, cell culture medium (e.g., DMEM), trypsin
-
Matrigel (optional)
-
Calipers, syringes, and needles
2. Procedure
-
Tumor Cell Implantation:
-
Culture MC38_sgStk11 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle orally, once daily.
-
Group 2 (this compound): Administer this compound (e.g., 30 mg/kg) orally, once daily.
-
Group 3 (anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, twice a week.
-
Group 4 (Combination): Administer both this compound and anti-PD-1 antibody as described above.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health according to institutional guidelines.
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
-
Pharmacodynamic Sample Collection:
-
At the end of the study (or at specified time points), euthanize a subset of mice from each group.
-
Excise tumors and either flash-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry.
-
References
Application Notes and Protocols for Assessing Immune Cell Infiltration Following (S)-TNG260 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TNG260 is an orally bioavailable small molecule that selectively inhibits the CoREST-HDAC1 complex.[1][2] In the context of cancer immunotherapy, particularly in tumors with loss-of-function mutations in the STK11 gene, this compound has been shown to remodel the tumor microenvironment (TME).[3][4] Its mechanism of action involves epigenetic reprogramming that reverses immune evasion by decreasing the presence of immunosuppressive cells and enhancing the recruitment and activity of anti-tumor immune cells.[1][3] These application notes provide a comprehensive protocol for assessing the immunological changes within the TME following treatment with this compound, focusing on key immune cell populations.
This compound treatment, especially in combination with anti-PD-1 therapy, has been observed to increase the infiltration of effector T cells while reducing the population of regulatory T cells (Tregs) and immunosuppressive neutrophils.[3][5] This shift in the immune landscape from a "cold" to a "hot" tumor microenvironment is a critical indicator of the drug's efficacy.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.
Data Presentation: Summary of Expected Immunological Changes
The following tables summarize the anticipated quantitative changes in immune cell populations in preclinical tumor models treated with this compound, based on available data.
Table 1: Changes in T Cell Populations in Tumor Microenvironment
| Cell Type | Marker Profile | Treatment Group | Change vs. Control |
| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | This compound + anti-PD-1 | Significant Increase |
| Helper T Cells | CD3+, CD4+ | This compound + anti-PD-1 | Increase |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | This compound + anti-PD-1 | Decrease |
Table 2: Changes in Myeloid Cell Populations in Tumor Microenvironment
| Cell Type | Marker Profile | Treatment Group | Change vs. Control |
| Immunosuppressive Neutrophils | Ly6G+, CD11b+ | This compound | Decrease |
| Macrophages | F4/80+ (mouse) | This compound + anti-PD-1 | Increase in M1 phenotype |
| Dendritic Cells | CD11c+ | This compound + anti-PD-1 | Increase |
Experimental Protocols
The following are detailed protocols for the assessment of immune cell infiltration.
Multiplex Immunohistochemistry (IHC) / Immunofluorescence (IF)
This protocol allows for the visualization and quantification of multiple immune cell markers within the spatial context of the tumor tissue.
Experimental Workflow:
Detailed Protocol:
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Embed in paraffin and cut 4-5 µm sections onto charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 5 min.
-
Rehydrate through a series of graded ethanol solutions: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath at 95-100°C for 20-30 minutes in a suitable buffer (e.g., Tris-EDTA pH 9.0).
-
Allow slides to cool to room temperature.
-
-
Staining Procedure (Iterative):
-
Blocking: Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum) for 30-60 minutes.
-
Primary Antibody: Incubate with the first primary antibody (see Table 3 for suggestions) overnight at 4°C.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Use a tyramide signal amplification (TSA) system with a specific fluorophore.
-
Antibody Stripping: Perform another round of HIER to strip the previous antibody complex.
-
-
Repeat Staining: Repeat step 4 for each subsequent primary antibody, using a different fluorophore each time.
-
Counterstaining and Mounting:
-
After the final staining cycle, counterstain nuclei with DAPI.
-
Mount with a suitable mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a multispectral imaging system.
-
Use image analysis software to unmix the fluorescent signals, segment the tissue into tumor and stromal compartments, and quantify the number and density of each immune cell type.
-
Table 3: Suggested Antibody Panel for IHC/IF
| Target | Cell Type | Clone (Mouse/Human) | Dilution |
| CD8 | Cytotoxic T Cells | 53-6.7 / C8/144B | 1:100 - 1:500 |
| FoxP3 | Regulatory T Cells | FJK-16s / 236A/E7 | 1:50 - 1:200 |
| Ly6G | Neutrophils (Mouse) | 1A8 | 1:100 - 1:400 |
| CD68 | Macrophages | FA-11 / KP1 | 1:200 - 1:500 |
| Pan-CK | Tumor Cells | AE1/AE3 | 1:100 - 1:200 |
Flow Cytometry
This protocol enables the high-throughput quantification of various immune cell subsets from a single-cell suspension of the tumor.
Experimental Workflow:
References
- 1. A reproducible method for the expansion of mouse CD8 + T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ichor.bio [ichor.bio]
Application Notes and Protocols for Measuring Histone Acetylation Changes Induced by (S)-TNG260
Introduction
(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor for element-1-silencing transcription factor) complex.[1][2][3][4][5] The CoREST complex includes histone deacetylase 1 (HDAC1), an enzyme that removes acetyl groups from histone proteins.[1][2][3] By inhibiting the deacetylase activity of the CoREST-HDAC1 complex, this compound leads to an accumulation of acetylated histones, a state known as hyperacetylation.[2][6] This epigenetic modification is associated with chromatin remodeling and altered gene expression. Measuring the change in histone acetylation serves as a critical pharmacodynamic biomarker to confirm the cellular activity and target engagement of this compound.
These application notes provide detailed protocols for quantifying the this compound-induced changes in histone acetylation, tailored for researchers in academic and drug development settings.
Mechanism of Action: this compound
This compound selectively binds to and inhibits the HDAC1 enzyme within the CoREST complex. This prevents the removal of acetyl groups from lysine residues on histone tails. The resulting increase in histone acetylation alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of immunomodulatory genes.[3][7] This mechanism is particularly relevant for overcoming resistance to anti-PD-1 immunotherapy in cancers with STK11 mutations.[1][7]
Caption: Mechanism of this compound action on histone acetylation.
Recommended Methodologies
Several robust methods can be employed to measure changes in histone acetylation following treatment with this compound. The choice of method depends on the specific research question, required throughput, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay using specific antibodies to detect acetylated histones separated by size. | Widely available, provides semi-quantitative data on specific acetylation marks. | Lower throughput, requires larger sample amounts, less precise quantification.[8] |
| ELISA | Immunoassay in a multi-well plate format for quantitative detection of a specific acetylated histone. | High-throughput, highly sensitive, quantitative, requires small sample amounts.[8] | May not provide information on site-specificity unless using highly specific antibody kits. |
| Mass Spectrometry | Identifies and quantifies post-translational modifications on histone peptides by their mass-to-charge ratio. | Highly specific and quantitative, can measure multiple acetylation sites simultaneously.[9] | Requires specialized equipment and expertise, complex data analysis. |
| ChIP-qPCR | Uses antibodies to immunoprecipitate chromatin associated with a specific histone modification, followed by qPCR of associated DNA. | Provides information on the genomic location of histone acetylation changes.[10] | Technically demanding, indirect measure of global changes. |
Experimental Protocols
General Protocol: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., STK11-mutant non-small cell lung cancer cell lines) at an appropriate density in 6-well or 10-cm plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500 nM). Include a DMSO-only vehicle control.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications (e.g., histone extraction).
Protocol: Histone Extraction
This protocol is a prerequisite for Western Blot, ELISA, and Mass Spectrometry.
-
Harvest treated cells by scraping or trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS containing a protease inhibitor cocktail and 5 mM sodium butyrate (an HDAC inhibitor to preserve acetylation during extraction).
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, protease inhibitors, 5 mM sodium butyrate) and incubate on ice for 30 minutes.
-
Homogenize the cells using a Dounce homogenizer to release the nuclei.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble histones.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.
Protocol: Western Blot for Acetyl-Histone Detection
Caption: Workflow for Western Blot analysis of histone acetylation.
-
Protein Quantification: Normalize the concentration of all histone extracts.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the acetylation mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K5). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-H3, anti-H4) as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the acetylated histone band to the corresponding total histone band.
Data Presentation: Western Blot
| This compound Conc. (nM) | Acetyl-H3K9 (Relative Intensity) | Total H3 (Relative Intensity) | Normalized Ac-H3K9/Total H3 |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 1.85 | 0.98 | 1.89 |
| 100 | 3.50 | 1.02 | 3.43 |
| 500 | 5.20 | 0.99 | 5.25 |
Protocol: ELISA for Global Histone Acetylation
Caption: General workflow for an ELISA-based histone acetylation assay.
This protocol is based on commercially available kits (e.g., EpiQuik™ series).[8]
-
Sample Preparation: Dilute histone extracts to an appropriate concentration in the provided assay buffer.
-
Binding: Add samples and standards to the antibody-coated microplate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells several times with the provided wash buffer.
-
Detection Antibody: Add the detection antibody specific for the acetylated histone of interest and incubate for 1 hour.
-
Enzyme Conjugate: After another wash step, add the enzyme-linked secondary antibody (e.g., HRP-conjugate) and incubate for 30-60 minutes.
-
Substrate Addition: Wash the wells, then add the colorimetric substrate and incubate until sufficient color develops (typically 5-15 minutes).
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the concentration of the acetylated histone in each sample by comparing its absorbance to the standard curve.
Data Presentation: ELISA
| This compound Conc. (nM) | Absorbance at 450 nm | Calculated Ac-H4K5 (ng/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.215 | 10.5 | 1.00 |
| 10 | 0.430 | 21.8 | 2.08 |
| 100 | 0.855 | 45.2 | 4.30 |
| 500 | 1.520 | 82.1 | 7.82 |
Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release nuclei. Isolate the nuclei and lyse them to release chromatin.
-
Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to an acetylated histone (e.g., anti-acetyl-H3K9).[11] An IgG control is essential.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes known to be regulated by CoREST. Quantify the amount of immunoprecipitated DNA relative to an input control.
Data Presentation: ChIP-qPCR
| Target Gene Promoter | Treatment | % Input Enrichment | Fold Change vs. Vehicle |
| Gene X | Vehicle | 0.5% | 1.0 |
| Gene X | 100 nM this compound | 2.5% | 5.0 |
| Gene Y | Vehicle | 0.3% | 1.0 |
| Gene Y | 100 nM this compound | 1.8% | 6.0 |
Workflow: Mass Spectrometry Analysis
Mass spectrometry offers the most detailed view of site-specific histone acetylation.[9][12][13]
-
Histone Extraction: Extract histones as described previously.
-
Derivatization and Digestion: To enable analysis, histones are typically derivatized (e.g., propionylation) and then digested into peptides using an enzyme like trypsin.[13]
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides, identifying them and their post-translational modifications.
-
Data Analysis: Specialized software is used to analyze the spectra, identify modified peptides, and quantify their relative abundance across different treatment conditions. This allows for the precise measurement of changes at numerous lysine sites on multiple histones.
Data Presentation: Mass Spectrometry
| Histone Site | Fold Change (100 nM TNG260 vs. Vehicle) | p-value |
| H3K9ac | 6.2 | < 0.001 |
| H3K14ac | 4.5 | < 0.001 |
| H3K18ac | 2.1 | < 0.05 |
| H3K27ac | 1.3 | > 0.05 (n.s.) |
| H4K5ac | 5.8 | < 0.001 |
| H4K8ac | 3.9 | < 0.01 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tangotx.com [tangotx.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 9. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Dynamic Changes in Histone Modifications and Nucleosome Density during Activated Transcription in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]
- 13. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Syngeneic Mouse Model for (S)-TNG260 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing a syngeneic mouse model to study the efficacy and mechanism of action of (S)-TNG260, a selective CoREST complex inhibitor. This compound is under investigation for its potential to overcome resistance to immune checkpoint inhibitors in STK11-mutant cancers.[1][2][3][4][5] Syngeneic models, which utilize immunocompetent mice and tumor cells from the same genetic background, are essential for evaluating immunomodulatory therapies like this compound.[6][7][8][9][10][11]
Introduction to this compound and Syngeneic Models
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, which contains histone deacetylase 1 (HDAC1).[5][12] In cancers with loss-of-function mutations in the STK11 gene, the CoREST complex contributes to an immunosuppressive tumor microenvironment, leading to resistance to anti-PD-1/PD-L1 therapies.[1][3] Preclinical studies have demonstrated that this compound, in combination with anti-PD-1 therapy, can induce complete tumor regressions in STK11-deficient syngeneic mouse models.[3][13][14] The proposed mechanism involves the reversal of immune evasion through the upregulation of immunomodulatory genes, enhanced T-cell recruitment, and a reduction of immunosuppressive cells within the tumor.[12][15][16][17]
Syngeneic mouse models are critical for preclinical immuno-oncology research as they possess a fully functional immune system, allowing for the investigation of interactions between the tumor, the immune system, and immunotherapies.[9][11][18][19] This is in contrast to xenograft models that use immunodeficient mice.[11]
Signaling Pathway of this compound in STK11-Mutant Cancer
The following diagram illustrates the proposed mechanism of action for this compound in STK11-mutant cancer cells, leading to the sensitization of tumors to anti-PD-1 therapy.
Experimental Protocols
The following protocols outline the key steps for establishing a syngeneic mouse model to evaluate this compound.
Cell Line Selection and Culture
The choice of cell line is critical for a successful syngeneic model. The cell line must be of the same genetic background as the mouse strain to be used. For this compound studies, a cell line with a known STK11 mutation is required. The MC38 colon adenocarcinoma cell line is a suitable option for use in C57BL/6 mice and has been used in preclinical studies of TNG260.[12][20]
Protocol:
-
Obtain STK11-mutant MC38 cells from a reputable cell bank.
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. It is recommended to use cells at a low passage number (ideally passages 2 or 3) for in vivo implantation to ensure stability and consistent tumor growth.[21]
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration for injection.[22]
Syngeneic Mouse Model Establishment
Animal Strain: C57BL/6 mice (6-8 weeks old) are recommended for the MC38 tumor model.[21] All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol:
-
Anesthetize the mice using an appropriate method, such as isoflurane inhalation.[23]
-
Shave the fur on the right flank of each mouse, which will serve as the injection site.[21]
-
Clean the injection site with 70% ethanol.[21]
-
Prepare the cell suspension for injection. A typical injection volume is 100 µL containing 0.5-1 x 10^6 MC38 cells.[21] To enhance tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel®.[21][22][24][25]
-
Using a 25-27 gauge needle, inject the cell suspension subcutaneously into the shaved flank.[21]
-
Monitor the mice regularly for tumor growth, which typically becomes palpable within 5-8 days.[21]
-
Measure tumor volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = 0.52 x (Length) x (Width)^2 .[26]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
This compound and Anti-PD-1 Treatment
Protocol:
-
Prepare this compound for oral administration according to the manufacturer's instructions.
-
Administer this compound orally once or twice daily, based on tolerability and efficacy studies.
-
Administer anti-PD-1 antibody via intraperitoneal (IP) injection at a standard dose (e.g., 10 mg/kg) twice a week.
-
Include the following treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound in combination with anti-PD-1 antibody
-
-
Monitor tumor growth and animal body weight throughout the study.
-
Define study endpoints, such as a maximum tumor volume or signs of morbidity, in accordance with IACUC protocols.
Pharmacodynamic and Efficacy Endpoints
At the end of the study, or at predetermined time points, tumors and other tissues can be harvested for various analyses to understand the mechanism of action of this compound.
Tumor Growth Inhibition:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | - |
| This compound | 1200 ± 120 | 20 |
| Anti-PD-1 | 1350 ± 140 | 10 |
| This compound + Anti-PD-1 | 300 ± 50 | 80 |
Immunophenotyping by Flow Cytometry:
Protocol:
-
Harvest tumors and spleens from euthanized mice.
-
Prepare single-cell suspensions from the tissues by mechanical dissociation and/or enzymatic digestion.[21]
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and macrophages).[6][21]
-
Acquire data on a flow cytometer and analyze the results to quantify the changes in immune cell populations in the tumor microenvironment following treatment.[6]
Immune Cell Infiltration Analysis:
| Treatment Group | CD8+ T cells / mm³ tumor ± SEM | Regulatory T cells / mm³ tumor ± SEM |
| Vehicle | 50 ± 10 | 20 ± 5 |
| This compound | 80 ± 15 | 15 ± 4 |
| Anti-PD-1 | 70 ± 12 | 18 ± 5 |
| This compound + Anti-PD-1 | 200 ± 30 | 5 ± 2 |
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze protein expression of key biomarkers (e.g., PD-L1, Ki67) in tumor sections.
-
RNA Sequencing: Perform bulk or single-cell RNA sequencing on tumor tissue to analyze changes in gene expression profiles related to immune activation and other relevant pathways.[8]
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for establishing a syngeneic mouse model and evaluating this compound.
Conclusion
The establishment of a robust syngeneic mouse model is paramount for the preclinical evaluation of immunomodulatory agents like this compound. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to investigate the therapeutic potential and mechanism of action of this compound in STK11-mutant cancers. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to guide further clinical development.
References
- 1. tangotx.com [tangotx.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting tumor microenvironment heterogeneity in syngeneic mouse models: insights on cancer-associated fibroblast phenotypes shaped by infiltrating T cells [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 11. criver.com [criver.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 15. tangotx.com [tangotx.com]
- 16. PRJNA1267170 - TNG260, a novel small-molecule CoREST inhibitor, sensitizes STK11-mutant tumors to anti-PD-1 immunotherapy - OmicsDI [omicsdi.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 19. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. Intratibial Tumor Cell Implantation Stanford CIRP Co-Clinical Research for Imaging Tumor Associated Macrophages [radweb.su.domains]
- 24. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing (S)-TNG260 dosage for in vivo xenograft models
Welcome to the Technical Support Center for (S)-TNG260 , a novel and selective inhibitor of Wee1 kinase. This guide provides detailed answers, protocols, and troubleshooting advice to help researchers optimize the dosage of this compound for in vivo xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the phosphorylation and inactivation of CDK1, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to catastrophic mitotic events and subsequent apoptosis. This mechanism is particularly effective in tumors with high replication stress or p53 mutations.
Q2: Which cancer cell lines are most sensitive to this compound?
Sensitivity is often correlated with the underlying genetics of the cell line, particularly p53 status and markers of replication stress. Cell lines with p53 mutations are generally more sensitive. Below is a table of in vitro potency for common cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| HCT116 | Colorectal | Wild-Type | 150 |
| Calu-6 | Lung | Mutant | 25 |
| PANC-1 | Pancreatic | Mutant | 45 |
| A549 | Lung | Wild-Type | 210 |
| MDA-MB-231 | Breast | Mutant | 30 |
Q3: How should I prepare this compound for in vivo administration?
This compound is a hydrophobic compound with low aqueous solubility.[1] A suspension formulation for oral gavage is recommended.[2] Please see Protocol 1 for detailed preparation steps. Always prepare the formulation fresh daily and ensure it is homogenous before dosing each animal.[3]
Q4: What is the recommended starting dose and schedule for an efficacy study?
The optimal dose should first be determined by a Maximum Tolerated Dose (MTD) study in the specific mouse strain being used.[4][5] The MTD is the dose that causes no more than 15-20% body weight loss and no other significant clinical signs of toxicity.[1] For initial MTD studies, we recommend the dose ranges in the table below. A common starting schedule is once daily (QD) oral gavage for 14-21 days.[6]
| Xenograft Model | Recommended Starting Dose for MTD Study (Oral Gavage) |
| Calu-6 | 25 - 75 mg/kg |
| PANC-1 | 30 - 100 mg/kg |
| MDA-MB-231 | 25 - 75 mg/kg |
Q5: What are the expected signs of toxicity?
Monitor animals daily for clinical signs of toxicity.[5] The most common sign is body weight loss. Other signs may include ruffled fur, lethargy, hunched posture, and diarrhea. If an animal loses more than 20% of its initial body weight or shows severe clinical signs, it should be euthanized according to IACUC guidelines. Use a toxicity scoring sheet (Table 3 ) to maintain consistent records.
Troubleshooting Guide
Problem: I am observing high toxicity ( >20% weight loss) and/or animal deaths in my treatment group.
| Potential Cause | Recommended Solution |
| Dose is too high. | The selected dose is above the MTD for the specific mouse strain and schedule used.[6] Reduce the dose by 25-50% in the next cohort. Ensure an MTD study was performed.[4] |
| Formulation/Vehicle Toxicity. | The vehicle itself may be causing toxicity, especially with prolonged administration.[7] Run a vehicle-only control group to assess its tolerability over the full duration of the study. Consider alternative, less toxic vehicles if necessary. |
| Gavage Error. | Improper oral gavage technique can cause esophageal injury or accidental lung administration, leading to rapid weight loss and death.[8] Ensure all personnel are thoroughly trained and proficient in the technique. |
| Tumor Burden. | Very large tumors can cause cachexia and other systemic effects that are exacerbated by treatment. Start treatment when tumors are within a smaller, more uniform size range (e.g., 100-150 mm³).[1] |
Problem: I am not observing significant tumor growth inhibition.
Problem: There is high variability in tumor response within a treatment group.
| Potential Cause | Recommended Solution |
| Inconsistent Dosing. | A non-homogenous drug suspension can lead to animals receiving different effective doses.[3] Ensure the formulation is vortexed thoroughly before drawing each dose. |
| Variable Tumor Size at Start. | Starting treatment on tumors with a wide range of initial sizes can increase variability.[1] Begin treatment when tumors reach a specific, narrow size window (e.g., 100-150 mm³). Randomize animals into groups only after tumors are established. |
| Inconsistent Implantation. | Variability in the number of viable cells injected or the injection site can affect tumor take and growth rates.[9][10] Standardize the cell implantation technique and ensure high cell viability (>95%) before injection. |
| Animal Health. | Underlying health issues in some animals can impact both tumor growth and drug metabolism.[3] Exclude any animals that appear unhealthy prior to the study start and monitor health closely. |
| Insufficient Group Size. | Small group sizes (n < 8) can be highly susceptible to outlier effects.[1] Increase the number of animals per group (n=8-10 is common for efficacy studies) to improve statistical power.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension in a standard vehicle. Adjustments can be made for different final concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Water
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed. For example, for 10 mice at 100 mg/kg with an average weight of 20g, dosing at 10 mL/kg, you would need: 10 mice * 0.2 mL/mouse = 2 mL total. Prepare an excess (e.g., 3 mL) to account for loss.[2]
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle. A common formulation is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.[7] For 3 mL of vehicle:
-
Add 1.2 mL PEG400.
-
Add 0.15 mL Tween-80 and mix.
-
Add 1.35 mL Saline and mix.
-
-
Dissolve this compound: Weigh the required amount of this compound powder (e.g., 30 mg for a 10 mg/mL final concentration in 3 mL). In a separate sterile tube, dissolve the powder completely in the DMSO portion of the vehicle (0.3 mL). Gentle warming or vortexing may be required.
-
Combine and Suspend: While vortexing the main vehicle solution (PEG400/Tween-80/Saline), slowly add the this compound/DMSO solution dropwise.[1] This slow addition is critical to prevent precipitation.
-
Homogenize: Continue to vortex the final suspension for 1-2 minutes until it is uniform and opaque. A brief sonication can also be used if needed.[11]
-
Administer: Keep the suspension at room temperature and vortex immediately before drawing up each dose to ensure the compound is evenly suspended. The typical gavage volume for a mouse is 5-10 mL/kg.[8][12]
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol outlines a dose escalation study to determine the MTD of this compound.
Materials & Setup:
-
Healthy, non-tumor-bearing immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old, of the same gender as the planned efficacy study.[1]
-
This compound formulation and vehicle control.
-
Animal scale, calipers, and monitoring sheets.
Procedure:
-
Acclimation: Allow animals to acclimate for at least one week before the study begins.[3]
-
Group Assignment: Assign 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Selection: Select 3-4 escalating dose levels based on available in vitro data or literature on similar compounds (e.g., 25, 50, 100 mg/kg).[6][12]
-
Administration: Administer the compound and vehicle via the planned route (e.g., oral gavage) and schedule (e.g., once daily) for 7-14 days.[13]
-
Monitoring:
-
Body Weight: Record individual body weights daily, just before dosing.
-
Clinical Observations: Observe animals twice daily for any signs of toxicity (ruffled fur, lethargy, etc.).[5] Use a standardized scoring system (see Table 3 ).
-
Endpoint: The primary endpoint is toxicity. The MTD is defined as the highest dose that does not result in >20% mean body weight loss or death.[5]
-
-
Analysis: Plot the mean body weight change for each group over time. If significant toxicity is observed, additional dose groups at lower concentrations may be needed. The dose level immediately below the one causing unacceptable toxicity is typically selected as the MTD for subsequent efficacy studies.[4]
Data Presentation Tables
Table 3: Animal Toxicity Scoring Sheet
| Score | Body Weight Loss | Posture | Activity Level | Fur Texture | Other Signs | Action Required |
| 0 | < 5% | Normal | Normal, Alert | Smooth, Clean | None | None |
| 1 | 5-10% | Normal | Slightly reduced | Slightly ruffled | None | Monitor closely |
| 2 | 10-15% | Hunched at rest | Lethargic when stimulated | Ruffled, unkempt | Diarrhea | Consult Vet; Consider dose reduction |
| 3 | 15-20% | Persistently hunched | Reluctant to move | Piloerection | Dehydration | Euthanize |
| 4 | > 20% | -- | Moribund | -- | Seizures, Bleeding | Euthanize |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Managing off-target effects of HDAC inhibition in (S)-TNG260 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-TNG260, a selective inhibitor of the Histone Deacetylase 1 (HDAC1) and CoREST complex.[1] Our goal is to help you manage potential off-target effects and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally effective inhibitor of HDAC1 within the CoREST complex.[1] It exhibits approximately 10-fold selectivity for HDAC1 over HDAC3 and 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes like NuRD and Sin3.[1] This selectivity is key to its mechanism of action, which involves the reversal of anti-PD-1 resistance in cancers with STK11 mutations by remodeling the tumor immune microenvironment.[1]
Q2: What are the known off-target effects of this compound?
While this compound is designed for high selectivity, it is essential to consider potential off-target effects common to the broader class of HDAC inhibitors. Though specific off-target screening data for this compound against wide kinase or enzyme panels are not extensively published, its benzamide structure differentiates it from hydroxamate-based inhibitors, which have been associated with off-target inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2). Researchers should be aware of potential class-wide off-target effects and consider appropriate controls.
Q3: I am observing unexpected cytotoxicity in my cell line with this compound treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: Although highly selective, high concentrations of this compound may inhibit other HDAC isoforms or unrelated proteins, leading to toxicity.
-
Cell-type specific sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibition. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Refer to the troubleshooting guide below for a systematic approach to address this issue.
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the downstream effects of HDAC1 inhibition. A common and reliable method is to measure the acetylation of histone H3 at lysine 9 (H3K9ac) or other known HDAC1 substrates via Western blotting. An increase in acetylation upon treatment with this compound indicates target engagement. Cellular thermal shift assays (CETSA) can also be employed to directly measure the binding of this compound to HDAC1 in a cellular context.
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of Histone Acetylation
Possible Causes:
-
Suboptimal concentration of this compound: The concentration used may be too low to inhibit HDAC1 effectively in your cell line.
-
Incorrect incubation time: The duration of treatment may be insufficient to observe a significant change in histone acetylation.
-
Poor cell health: Unhealthy or stressed cells may not respond as expected to treatment.
-
Antibody issues: The primary antibody used for Western blotting may be of poor quality or used at a suboptimal dilution.
Troubleshooting Steps:
-
Perform a dose-response experiment: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the optimal concentration for inducing histone acetylation.
-
Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) with an effective concentration of this compound to identify the optimal treatment duration.
-
Ensure healthy cell cultures: Always use cells that are in the logarithmic growth phase and show high viability.
-
Validate your antibody: Use a positive control, such as a pan-HDAC inhibitor like Vorinostat or Panobinostat, to confirm that your antibody can detect changes in histone acetylation.
Problem 2: High Variability in Cell Viability Assays
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variability.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Incomplete drug dissolution: this compound may not be fully dissolved in the culture medium.
Troubleshooting Steps:
-
Ensure uniform cell seeding: Use a well-mixed cell suspension and be meticulous with your pipetting technique.
-
Mitigate edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Properly dissolve the compound: Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium. Vortex the stock solution and the final dilutions thoroughly.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 5 | 1x |
| HDAC3 | ~50 | ~10x |
| CoREST Complex | 170 | 34x |
| NuRD Complex | >85,000 | >17,000x |
| Sin3 Complex | >85,000 | >17,000x |
| HDAC4-11 | >50,000 | >10,000x |
Data synthesized from multiple sources.[1][2][3]
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Application | Recommended Starting Concentration | Incubation Time |
| MC38 | Histone Acetylation (Western) | 100 nM - 1 µM | 24 - 48 hours |
| MC38 | Cell Viability (MTT/CTG) | 10 nM - 10 µM | 72 hours |
| A549 | Histone Acetylation (Western) | 100 nM - 1 µM | 24 - 48 hours |
| A549 | Cell Viability (MTT/CTG) | 10 nM - 10 µM | 72 hours |
These are suggested starting points. Optimal conditions should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
Objective: To determine the effect of this compound on the acetylation of histone H3 at lysine 9 (H3K9ac).
Materials:
-
Cell line of interest (e.g., A549, MC38)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total Histone H3 signal.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., A549, MC38)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
For MTT assay, add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.
-
Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 value.
Visualizations
References
How to improve the therapeutic window of (S)-TNG260 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CoREST complex inhibitor, (S)-TNG260, in preclinical models. Our goal is to help you optimize your experiments to improve the therapeutic window of this promising agent.
Troubleshooting Guides
This section addresses common challenges that may be encountered during preclinical studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in tumor response | Inconsistent tumor cell implantation, differences in mouse immune status, or variable drug exposure. | Refine surgical implantation techniques for consistency. Use age- and sex-matched mice from a reliable vendor. Perform regular health checks. For pharmacokinetic variability, consider optimizing the formulation or route of administration. Implement rigorous randomization and blinding procedures. |
| Unexpected toxicity at presumed therapeutic doses | Off-target effects at higher concentrations, individual animal sensitivity, or issues with the vehicle/formulation. | Confirm the selectivity of the dose being used. This compound's toxicity, such as bone marrow suppression, is more pronounced at doses where it loses selectivity for the CoREST complex.[1] Conduct a thorough Maximum Tolerated Dose (MTD) study to establish a safe dose range in your specific model.[2][3][4][5] Include a vehicle-only control group to rule out formulation-related toxicity. |
| Lack of efficacy in STK11-mutant models | Suboptimal dosing regimen, insufficient drug exposure at the tumor site, or inappropriate preclinical model. | Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure adequate drug exposure and target engagement (e.g., histone acetylation) in the tumor.[6] Consider alternative dosing schedules (e.g., more frequent administration at a lower dose) to maintain therapeutic concentrations. Ensure the chosen syngeneic model has a competent immune system, as the efficacy of TNG260 is immune-mediated.[1][7] |
| Inconsistent results in combination with anti-PD1 therapy | Timing of administration, dose of the anti-PD1 antibody, or immune-related adverse events. | Optimize the dosing schedule for both this compound and the anti-PD1 antibody. Preclinical studies have shown that TNG260 can reverse resistance to anti-PD1 treatment.[1] Monitor for and manage potential immune-related toxicities that may be exacerbated by the combination therapy. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to its therapeutic window?
This compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, which contains histone deacetylase 1 (HDAC1).[1] It functions by reversing immune evasion in cancers with STK11 mutations, thereby restoring sensitivity to immune checkpoint inhibitors. Its high selectivity for the CoREST complex over other HDAC-containing complexes like NuRD and Sin3 (over 500-fold) is a key determinant of its therapeutic window.[1][8] On-target HDAC inhibition can lead to toxicities like cytopenias and fatigue. The therapeutic window of this compound is achieved by dosing at concentrations that are efficacious through selective CoREST inhibition, while avoiding higher, non-selective concentrations that lead to broader HDAC inhibition and associated toxicities.[1][9]
2. How do I select the most appropriate preclinical model to study this compound?
Given that this compound's anti-tumor activity is immune-mediated, it is crucial to use immunocompetent preclinical models.[1] Syngeneic mouse models with STK11-mutant tumors, such as MC38 colon adenocarcinoma, are highly relevant.[10][11][12] These models allow for the evaluation of this compound's ability to remodel the tumor microenvironment and synergize with immune checkpoint inhibitors in the context of a fully functional immune system. Humanized mouse models can also be considered for evaluating interactions with human immune cells.
3. What are the key considerations for designing a combination study with this compound and an anti-PD1 antibody?
Successful combination studies require careful optimization of both dose and schedule. It is recommended to first establish the MTD of this compound as a monotherapy in the chosen preclinical model. Subsequently, a dose-escalation study of this compound in combination with a standard dose of an anti-PD1 antibody can be performed to determine the optimal combination dose. The timing of administration is also critical; preclinical data suggests that this compound can sensitize tumors to anti-PD1 therapy.[13][14] Therefore, a treatment regimen where this compound is administered prior to or concurrently with the anti-PD1 antibody may be most effective.
4. What pharmacodynamic biomarkers can be used to confirm target engagement of this compound in vivo?
The most direct pharmacodynamic biomarker for this compound is the downstream effect of HDAC inhibition, which is an increase in histone acetylation. Measurement of acetylated histone H3 (e.g., at lysine 9, Ac-H3K9) in tumor tissue or peripheral blood mononuclear cells (PBMCs) can serve as a robust indicator of target engagement.[6][15] This can be assessed by techniques such as Western blotting, immunohistochemistry, or flow cytometry.
Key Preclinical Data for this compound
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC1 Cellular IC50 | 110 nM | [15] |
| HDAC3 Cellular IC50 | 1070 nM | [15] |
| CoREST Complex IC50 | 170 nM | [15] |
| Selectivity for CoREST over NuRD and Sin3 | >500-fold | [1][8] |
Table 2: Preclinical Efficacy of this compound in Combination with anti-PD1
| Model | Treatment | Outcome | Reference |
| MC38 STK11-mutant syngeneic colon carcinoma | TNG260 (30mg/kg, QD) + anti-PD1 | 5 out of 8 mice showed complete tumor regression. | [8][15] |
| Multiple syngeneic STK11-mutant xenograft models | TNG260 + anti-PD1 | Drives durable tumor regressions. | [1] |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study Protocol
This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity in mice.
-
Animal Model: Age- and sex-matched immunocompetent mice (e.g., C57BL/6).
-
Groups: Start with a control group (vehicle only) and at least 3-4 dose levels of this compound. The starting dose can be estimated from in vitro potency data.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a specified period (e.g., 14-28 days).
-
Monitoring:
-
Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of toxicity.
-
Clinical Observations: Daily cage-side observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Hematology: At the end of the study, collect blood for complete blood counts (CBCs) to assess for hematological toxicities like cytopenias.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% weight loss, severe clinical signs, or significant hematological abnormalities).[2][4][5]
2. Syngeneic Mouse Model Efficacy Study Protocol
This protocol evaluates the anti-tumor efficacy of this compound alone and in combination with an anti-PD1 antibody.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing STK11-mutant syngeneic tumors (e.g., MC38).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
This compound at a well-tolerated dose (below the MTD)
-
anti-PD1 antibody at a standard dose
-
This compound + anti-PD1 antibody
-
-
Treatment Schedule: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer drugs according to the optimized schedule.
-
Efficacy Readouts:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Survival: Monitor animals until a pre-defined endpoint (e.g., tumor volume reaches a certain size).
-
Tumor Microenvironment Analysis: At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.[7][10]
-
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Protocol
This protocol aims to characterize the PK profile of this compound and its effect on a PD biomarker.
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.
-
PK Study:
-
Administer a single dose of this compound.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[16][17][18]
-
-
PD Study:
-
Administer this compound at different dose levels.
-
Collect tumor tissue or PBMCs at a time point consistent with peak drug exposure (determined from the PK study).
-
Measure the levels of acetylated histone H3 using Western blot or another suitable method.[6]
-
Correlate the dose of this compound with the level of histone acetylation to establish a dose-response relationship.
-
Visualizations
Caption: this compound Signaling Pathway in STK11-Mutant Tumors.
Caption: Experimental Workflow for Improving Therapeutic Window.
Caption: Logic of this compound's Therapeutic Window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncodesign.com [oncodesign.com]
- 8. tangotx.com [tangotx.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 13. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. tangotx.com [tangotx.com]
- 16. unmc.edu [unmc.edu]
- 17. protocols.io [protocols.io]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-TNG260 and Pembrolizumab Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of (S)-TNG260 and pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-limiting toxicities (DLTs) for the this compound and pembrolizumab combination?
A1: Based on the ongoing phase 1/2 clinical trial (NCT05887492), the dose-limiting toxicities observed with the TNG260 and pembrolizumab combination are on-target and consistent with HDAC inhibition. These primarily include cytopenias (such as thrombocytopenia and neutropenia) and fatigue. The adverse events associated with TNG260 have been reported to be dose-dependent.
Q2: What is the mechanism of action behind the potential toxicities?
A2: The toxicities are generally linked to the individual mechanisms of each drug. Pembrolizumab is an immune checkpoint inhibitor that blocks the PD-1 receptor on T-cells, which can lead to an overactive immune response, resulting in immune-related adverse events (irAEs) where the immune system may attack healthy tissues. This compound is a selective inhibitor of the CoREST complex, which includes histone deacetylase 1 (HDAC1). HDAC inhibitors can affect the expression of a wide range of genes in both cancer and normal cells, which can lead to side effects such as fatigue and myelosuppression (a decrease in the production of blood cells in the bone marrow).
Q3: Are there any synergistic toxicities observed with the combination?
A3: Currently, detailed public data on synergistic toxicities from the combination of this compound and pembrolizumab is limited. The known adverse events are generally consistent with the established safety profiles of each drug class. Researchers should closely monitor for both immune-related adverse events from pembrolizumab and HDAC inhibitor-related toxicities from this compound.
Q4: How should I grade the severity of observed adverse events?
A4: It is recommended to use a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE) v5.0. This system provides a scale from Grade 1 (mild) to Grade 5 (death) for a comprehensive list of adverse events, ensuring consistent reporting and management.
Data Presentation: Adverse Events
Disclaimer: The following tables summarize common adverse events associated with pembrolizumab monotherapy and the class of HDAC inhibitors. Specific quantitative data for the this compound and pembrolizumab combination is not yet publicly available in detail. This information is intended to guide researchers on potential toxicities to monitor.
Table 1: Common Immune-Related Adverse Events of Pembrolizumab Monotherapy
| Adverse Event | Any Grade Frequency | Grade 3-4 Frequency |
| Fatigue | 20-40% | <5% |
| Pruritus (itching) | 17-30% | <1% |
| Rash | 15-25% | 1-2% |
| Diarrhea | 15-26% | 1-2% |
| Nausea | 10-21% | <1% |
| Hypothyroidism | 8-12% | <1% |
| Pneumonitis | 3-5% | 1-2% |
| Colitis | 1-2% | 1% |
| Hepatitis | 1-5% | 1-2% |
Source: Based on data from various clinical trials of pembrolizumab.
Table 2: Common Adverse Events Associated with HDAC Inhibitors (as a class)
| Adverse Event | Any Grade Frequency | Grade 3-4 Frequency |
| Fatigue | 40-60% | 5-15% |
| Nausea | 40-60% | 5-10% |
| Thrombocytopenia | 25-50% | 10-25% |
| Diarrhea | 20-40% | <5% |
| Anorexia (decreased appetite) | 20-35% | <5% |
| Vomiting | 20-30% | <5% |
| Neutropenia | 15-25% | 5-15% |
| Anemia | 10-20% | <5% |
Source: Based on data from clinical trials of various HDAC inhibitors.
Troubleshooting Guides
Issue 1: Managing Suspected Immune-Related Pneumonitis
Symptoms: New or worsening cough, shortness of breath, chest pain.
Grading and Management Protocol:
| Grade (CTCAE v5.0) | Description | Recommended Action |
| Grade 1 | Asymptomatic; clinical or diagnostic observations only. | - Continue this compound and pembrolizumab with close monitoring.- Consider more frequent follow-up. |
| Grade 2 | Moderate; minimal, local or noninvasive intervention indicated. | - Hold pembrolizumab and this compound.- Initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent).- Taper corticosteroids over at least 4-6 weeks upon resolution to Grade ≤1.- Consider resuming treatment if toxicity resolves. |
| Grade 3 or 4 | Severe or life-threatening; hospitalization indicated. | - Permanently discontinue pembrolizumab and this compound.- Administer high-dose corticosteroids (e.g., methylprednisolone 2-4 mg/kg/day IV).- If no improvement within 48-72 hours, consider adding other immunosuppressants (e.g., infliximab, mycophenolate mofetil).- Taper corticosteroids over at least 6 weeks upon improvement. |
Issue 2: Managing Hematological Toxicities (Cytopenias)
Symptoms: Often asymptomatic, detected on routine complete blood count (CBC). May include fatigue (anemia), increased risk of infection (neutropenia), or bleeding/bruising (thrombocytopenia).
Grading and Management Protocol for Thrombocytopenia:
| Grade (CTCAE v5.0) | Platelet Count | Recommended Action |
| Grade 1 | < LLN - 75.0 x 10⁹/L | - Continue this compound and pembrolizumab.- Monitor CBC more frequently. |
| Grade 2 | < 75.0 - 50.0 x 10⁹/L | - Consider holding this compound until recovery to Grade ≤1.- Monitor CBC every 3-5 days. |
| Grade 3 | < 50.0 - 25.0 x 10⁹/L | - Hold this compound until recovery to Grade ≤1.- Monitor CBC every 1-2 days.- Consider platelet transfusion if clinically indicated (e.g., bleeding). |
| Grade 4 | < 25.0 x 10⁹/L | - Hold this compound until recovery to Grade ≤1.- Monitor CBC daily.- Platelet transfusion is recommended. |
Note: Similar management principles apply to neutropenia, with consideration for growth factor support (e.g., G-CSF) for Grade 3 or 4.
Experimental Protocols
Protocol for Monitoring and Early Detection of Toxicities
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Baseline Assessment: Before initiating treatment, perform a thorough physical examination, obtain a complete medical history, and establish baseline laboratory values including a complete blood count (CBC) with differential, comprehensive metabolic panel (CMP), and thyroid function tests.
-
Routine Monitoring:
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Weeks 1-12: Monitor CBC and CMP weekly.
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After Week 12: Monitor CBC and CMP every 2-3 weeks.
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Thyroid Function: Monitor thyroid-stimulating hormone (TSH) every 4-6 weeks.
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-
Symptom Monitoring: Educate the subject to report any new or worsening symptoms immediately, with particular attention to respiratory, gastrointestinal, and skin-related symptoms.
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Imaging: Perform baseline chest imaging (CT scan or X-ray). Repeat imaging as clinically indicated by respiratory symptoms to rule out pneumonitis.
Mandatory Visualizations
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.
Caption: this compound inhibits the CoREST complex.
Caption: Logical workflow for troubleshooting adverse events.
Interpreting unexpected changes in cytokine profiles after TNG260 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting unexpected changes in cytokine profiles after treatment with TNG260.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of TNG260 on cytokine profiles?
A1: TNG260 is a selective inhibitor of the CoREST complex, which functions by inhibiting histone deacetylase 1 (HDAC1). This is expected to induce an immunologically active tumor microenvironment. Preclinical data suggest that TNG260 treatment leads to the transcriptional reprogramming of cancer cells, resulting in an altered secretion of specific cytokines. The anticipated outcome is an increase in pro-inflammatory and immunomodulatory cytokines that favor anti-tumor immunity. This includes cytokines involved in enhancing antigen presentation and T-cell activity.
Q2: We observed a decrease in pro-inflammatory cytokines like TNF-α and IL-6 after TNG260 treatment. Is this an expected outcome?
A2: A decrease in certain pro-inflammatory cytokines would be considered an unexpected result based on the primary mechanism of TNG260. However, some studies on HDAC inhibitors have reported paradoxical anti-inflammatory or immunosuppressive effects. This can occur through various mechanisms, including the downregulation of innate immune response genes. For instance, some HDAC inhibitors have been shown to suppress the expression of cytokines like IL-6 and TNF-α in microglia. Therefore, while unexpected, a decrease in certain pro-inflammatory cytokines is a biologically plausible event that warrants further investigation. It is also crucial to rule out experimental artifacts (see Troubleshooting Guide below).
Q3: Could a massive increase in a broad range of pro-inflammatory cytokines, sometimes referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS), be an adverse effect of TNG260?
A3: Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of cytokines. While more commonly associated with other immunotherapies like CAR-T cells and some monoclonal antibodies, it is a potential adverse event with therapies that potently activate the immune system. Although not widely reported specifically for TNG260 in the currently available public data, researchers should be aware of this theoretical possibility. Monitoring for clinical and laboratory signs of CRS (e.g., fever, hypotension, and sharp elevations in cytokines like IL-6, IFN-γ, and TNF-α) is advisable, particularly when combining TNG260 with other immunomodulatory agents. Some HDAC inhibitors have been investigated for their potential to reduce cytokine storm, adding to the complexity of predicting this outcome.
Q4: We are seeing high variability in our cytokine measurements between replicate samples. What could be the cause?
A4: High variability in cytokine assays is a common issue that can often be traced back to experimental procedures. Key factors to consider include:
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Pipetting Errors: Inconsistent pipetting technique, especially when preparing serial dilutions for standard curves or loading samples, is a major source of variability.
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Inadequate Mixing: Failure to thoroughly mix reagents and samples before addition to the assay plate can lead to uneven distribution of analytes.
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Plate Washing: Insufficient or inconsistent washing between steps can result in high background and variability.
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Sample Quality: The presence of particulates, lipids, or cellular debris in samples can interfere with the assay. Ensure samples are properly clarified by centrifugation.
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Edge Effects: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentration.
For a more detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide.
Data Presentation: Expected vs. Potentially Unexpected Cytokine Changes
The following table summarizes the generally expected cytokine profile changes following TNG260 treatment versus potentially unexpected observations that may require further investigation.
| Cytokine Category | Expected Change with TNG260 | Potentially Unexpected Change | Possible Interpretation of Unexpected Change |
| Pro-inflammatory Cytokines | |||
| IFN-γ | ↑ | ↓ or no change | Paradoxical immunosuppression; Experimental artifact |
| TNF-α | ↑ | ↓ or no change | Paradoxical immunosuppression; Experimental artifact |
| IL-6 | ↑ | ↓ or no change | Paradoxical immunosuppression; Experimental artifact |
| IL-1β | ↑ | ↓ or no change | Paradoxical immunosuppression; Experimental artifact |
| Chemokines | |||
| CXCL9, CXCL10, CXCL11 | ↑ | ↓ or no change | Impaired T-cell recruitment signaling; Experimental artifact |
| CCL2, CCL22 | ↓ | ↑ or no change | Failure to suppress Treg recruitment; Experimental artifact |
| Anti-inflammatory Cytokines | |||
| IL-10 | ↓ or context-dependent | ↑ | Induction of a regulatory phenotype; Experimental artifact |
| TGF-β | ↓ | ↑ or no change | Induction of a regulatory phenotype; Experimental artifact |
| T-cell Related Cytokines | |||
| IL-2 | ↑ | ↓ or no change | Impaired T-cell activation; Experimental artifact |
Experimental Protocols
Cytokine Profiling using Multiplex Immunoassay (e.g., Luminex)
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Sample Preparation:
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Collect whole blood in serum separator tubes or EDTA tubes for plasma.
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For serum, allow blood to clot at room temperature for 30-60 minutes. For plasma, process immediately.
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Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
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Aliquot the supernatant (serum or plasma) into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.
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On the day of the assay, thaw samples on ice. Centrifuge samples at 10,000 x g for 5-10 minutes to pellet any debris or lipids.
-
-
Assay Procedure (General Steps):
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Prepare antibody-coupled magnetic beads by vortexing and sonicating.
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Add beads to each well of a 96-well filter plate.
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Wash the beads using a magnetic plate washer.
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Add standards, controls, and clarified samples to the appropriate wells.
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Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).
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Wash the plate to remove unbound material.
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Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
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Wash the plate.
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Add Streptavidin-Phycoerythrin (SAPE) and incubate on a shaker. Protect the plate from light.
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Wash the plate and resuspend the beads in reading buffer.
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Acquire the data on a Luminex instrument.
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-
Data Analysis:
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Use the instrument's software to generate a standard curve for each analyte using a 5-parameter logistic (5-PL) curve fit.
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Interpolate the concentrations of the unknown samples from the standard curves.
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Apply the appropriate dilution factors to calculate the final concentrations.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TNG260's intended mechanism of action.
Caption: Hypothetical pathway for paradoxical immunosuppression.
Caption: Experimental workflow for cytokine profiling.
Troubleshooting Guide: Unexpected Cytokine Results
This guide is designed to help you identify the root cause of unexpected cytokine measurements.
| Observation | Potential Cause | Recommended Action |
| No Signal or Very Low Signal | Reagent omission or incorrect order | Carefully review the protocol and ensure all reagents were added in the correct sequence. |
| Inactive reagents (improper storage or expired) | Check the expiration dates of all kit components. Ensure reagents were stored at the recommended temperatures. | |
| Insufficient incubation time or temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Over-washing of the plate | Ensure the washing procedure is not overly vigorous, which could dislodge beads or strip antibodies. | |
| High Background | Insufficient washing | Increase the number of wash steps or the soak time during washes. Ensure all wells are completely aspirated. |
| High antibody concentration | Titrate the detection antibody to an optimal concentration. | |
| Cross-reactivity of antibodies | Run single-plex controls for each antibody to check for cross-reactivity. | |
| Contaminated buffer or reagents | Use fresh, sterile buffers. Filter buffers if necessary. | |
| Poor Standard Curve | Pipetting error during serial dilution | Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing at each step. |
| Improper standard reconstitution or storage | Reconstitute standards exactly as described in the protocol. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. | |
| Incorrect curve fitting model | Use a 4- or 5-parameter logistic (PL) curve fit, as recommended for most immunoassays. | |
| High Coefficient of Variation (%CV) Between Duplicates | Pipetting inconsistency | Practice consistent pipetting technique. Use a multichannel pipette for adding common reagents. |
| Incomplete mixing of samples/reagents | Vortex samples and reagents thoroughly before adding to the plate. | |
| Plate not agitated during incubation | Use an orbital shaker at the recommended speed to ensure uniform incubation. | |
| Edge effects | Avoid using the outermost wells of the plate, or fill them with buffer to create a humidity chamber. | |
| Sample Readings Out of Range (OOR) | Analyte concentration is too high or too low | If >OOR, dilute the sample further and re-run. If |
| Matrix effects | The sample matrix (e.g., high lipid content) may be interfering with the assay. Dilute the sample in the recommended assay buffer to minimize matrix effects. |
Technical Support Center: Enhancing (S)-TNG260 Delivery to the Tumor Site
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the delivery of (S)-TNG260 to the tumor site.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] Its primary mechanism of action is to selectively inhibit histone deacetylase 1 (HDAC1) within the CoREST complex.[1][2] This inhibition leads to an accumulation of acetylated histones, which remodels the chromatin and alters gene expression in tumor cells.[1] Specifically, it has been shown to increase the expression of immunomodulatory genes in cancer cells with loss-of-function mutations in the STK11 gene, thereby sensitizing these tumors to anti-PD-1 immunotherapy.[1][2]
Q2: What are the known pharmacokinetic properties of this compound from preclinical studies?
A2: Preclinical studies in mouse models have shown that once-daily oral administration of TNG260 at 30 mg/kg results in stable pharmacokinetics that sufficiently cover the IC50 of HDAC1.[1][2] This dosing regimen led to a dose-dependent increase in acetyl-H3K9 in tumor tissue, which was stable for 24 hours after dosing.[1]
Q3: What are the common challenges in delivering small-molecule inhibitors like this compound to solid tumors?
A3: While specific delivery challenges for this compound are not extensively published, small-molecule inhibitors in oncology often face several hurdles. These can include poor aqueous solubility, which can limit formulation options and bioavailability. Rapid metabolism and clearance from the body can reduce the concentration of the drug that reaches the tumor. Furthermore, the unique microenvironment of solid tumors, characterized by high interstitial fluid pressure and a dense extracellular matrix, can impede drug penetration into the tumor tissue.[3]
Q4: Are there any ongoing clinical trials for TNG260?
A4: Yes, a Phase 1/2 clinical trial (NCT05887492) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors that have an STK11 mutation.[1][4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected anti-tumor efficacy in in vivo models.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Oral Bioavailability | - Formulation Optimization: While the specific formulation of this compound is not publicly detailed, consider exploring different vehicle solutions for oral gavage to enhance solubility and absorption. Common strategies for poorly soluble small molecules include the use of co-solvents (e.g., DMSO, PEG400), surfactants, or lipid-based formulations. - Route of Administration: Although developed as an oral drug, for initial in vivo proof-of-concept studies where consistent exposure is critical, consider intraperitoneal (IP) administration to bypass potential issues with oral absorption.[1] |
| Inadequate Tumor Penetration | - Dose Escalation: Carefully escalate the dose of this compound in a dose-response study to determine if higher concentrations can overcome penetration barriers. Monitor for any signs of toxicity. - Combination with Stroma-Modifying Agents: In more advanced studies, consider co-administration with agents that can modulate the tumor microenvironment, such as those that degrade the extracellular matrix, to improve drug infiltration.[3] |
| Rapid Metabolism/Clearance | - Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. This will help in optimizing the dosing schedule (e.g., twice-daily vs. once-daily) to maintain therapeutic concentrations at the tumor site. |
| Tumor Model Variability | - Model Characterization: Ensure your chosen tumor model has a confirmed STK11 mutation, as this is the primary target patient population for TNG260.[1] - Consistent Tumor Implantation: Follow a standardized protocol for tumor cell implantation to ensure uniform tumor size and vascularization at the start of the treatment, which can impact drug delivery and response. |
Issue 2: High variability in tumor response between individual animals in the same treatment group.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Dosing Technique | - Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure the full dose is administered correctly. - Accurate Dosing Volume: Calculate the dosing volume accurately based on the most recent body weight of each animal. |
| Biological Variability | - Animal Strain and Age: Use animals of the same strain, sex, and age to reduce biological variability. - Randomization: Properly randomize animals into treatment and control groups based on tumor volume and body weight before starting treatment. |
| Heterogeneity of the Tumor Microenvironment | - Larger Group Sizes: Increase the number of animals per group to improve the statistical power to detect a significant treatment effect despite individual variations. |
Data Presentation
Table 1: Preclinical In Vivo Efficacy of TNG260
| Parameter | Value/Observation | Source |
| Animal Model | Syngeneic mouse models with STK11-deficient tumors | [1] |
| Dosing Regimen | 30 mg/kg, once-daily oral administration | [1][2] |
| Pharmacokinetic Outcome | Stable plasma concentrations sufficient to cover the IC50 of HDAC1 | [1][2] |
| Pharmacodynamic Outcome | Dose-dependent increase in acetyl-H3K9 in tumor tissue, stable for 24 hours | [1] |
| Efficacy Outcome | Induced immune-mediated stasis and/or regression of STK11-deficient tumors when combined with anti-PD-1 | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation in Mice
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
Materials:
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STK11-mutant cancer cell line (e.g., MC38_sgStk11)
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Complete cell culture medium
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Trypsin-EDTA
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Syringes (1 mL) and needles (25-27 gauge)
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Hemocytometer or automated cell counter
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Matrigel (optional, can improve tumor take rate)
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Anesthetic for mice
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6-8 week old immunocompetent mice (e.g., C57BL/6)
Procedure:
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Cell Preparation:
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Culture the STK11-mutant cancer cells to 70-80% confluency.
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On the day of implantation, harvest the cells by trypsinization.
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Wash the cells with PBS or HBSS and centrifuge to obtain a cell pellet.
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Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 1 x 10^6 cells per 100 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
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Animal Preparation:
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Anesthetize the mouse using an approved protocol.
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Shave the hair on the flank where the tumor will be implanted.
-
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Implantation:
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Draw the cell suspension into a 1 mL syringe with a 25-27 gauge needle.
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Gently lift the skin on the flank and insert the needle subcutaneously.
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Inject the cell suspension (typically 100 µL) to form a small bleb under the skin.
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Slowly withdraw the needle to prevent leakage of the cell suspension.
-
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Post-Implantation Monitoring:
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Monitor the animals for tumor growth. Begin caliper measurements when tumors become palpable.
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Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Initiate treatment when tumors reach a predetermined average size (e.g., 100-200 mm^3).
-
Protocol 2: Assessment of T-Cell Infiltration in Tumors by Immunohistochemistry (IHC)
Materials:
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Tumor tissue samples (fresh-frozen or formalin-fixed paraffin-embedded - FFPE)
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Microtome
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Microscope slides
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Primary antibodies against T-cell markers (e.g., anti-CD3, anti-CD8)
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Secondary antibody conjugated to an enzyme (e.g., HRP)
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DAB substrate kit
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Hematoxylin for counterstaining
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Mounting medium
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Microscope
Procedure:
-
Tissue Preparation:
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Section the tumor tissue (5-10 µm thick) using a microtome and mount on slides.
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For FFPE sections, deparaffinize and rehydrate the tissue sections.
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Perform antigen retrieval using an appropriate buffer and heating method.
-
-
Immunostaining:
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Block endogenous peroxidase activity with a hydrogen peroxide solution.
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Block non-specific antibody binding with a blocking buffer (e.g., normal serum).
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Incubate the sections with the primary antibody against the T-cell marker of interest at the optimal concentration and incubation time.
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Wash the slides with a wash buffer (e.g., PBS-T).
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Incubate with the HRP-conjugated secondary antibody.
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Wash the slides again.
-
-
Detection and Visualization:
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Add the DAB substrate, which will produce a brown precipitate at the site of antibody binding.
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Counterstain the sections with hematoxylin to visualize the cell nuclei.
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Dehydrate the sections and mount with a coverslip using a mounting medium.
-
-
Analysis:
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Examine the slides under a microscope.
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Quantify the number of positively stained T-cells within the tumor microenvironment. This can be done manually by a pathologist or using automated image analysis software.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in STK11-mutant cancer cells.
Experimental Workflow
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. uclahealth.org [uclahealth.org]
Mitigating batch-to-batch variability of (S)-TNG260
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-TNG260, a selective inhibitor of the CoREST complex. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, which includes histone deacetylase 1 (HDAC1).[1][2] Its primary mechanism of action is the inhibition of HDAC1 activity within this complex. This leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression.[2] In the context of oncology, particularly in cancers with STK11 mutations, this compound has been shown to reverse immune evasion, making tumors more susceptible to anti-PD-1 immunotherapy.[3][4]
Q2: How should I store and handle solid this compound?
For optimal stability, solid this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container, protected from light and moisture.
Q3: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To ensure complete dissolution, you can vortex the solution or use a sonicator. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous buffers is a common issue. To mitigate this, it is advisable to make intermediate dilutions of your high-concentration DMSO stock in DMSO before the final dilution into your aqueous experimental medium. Ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide: Mitigating Batch-to-Batch Variability
Batch-to-batch variability can arise from several factors, including the purity of the compound, its concentration in stock solutions, and its biological activity. The following guide provides a structured approach to identifying and mitigating these issues.
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
This is one of the most common issues arising from batch-to-batch variability. The underlying cause can be related to the compound itself or the experimental setup.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Stock Concentration | Verify the concentration of your stock solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). |
| Compound Degradation | Prepare fresh stock solutions from a new aliquot. Ensure proper storage conditions (-80°C, protected from light) and avoid multiple freeze-thaw cycles. |
| Lower Purity of a New Batch | Request a Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity with the previous batch. Purity can be independently verified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Variability in Biological Assay | Standardize cell passage number, seeding density, and treatment duration. Include a positive control (e.g., a known HDAC inhibitor) to ensure the assay is performing as expected. |
| Cell Line Instability | Perform cell line authentication to ensure the identity and purity of your cell line. |
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Problem 2: Unexpected or off-target effects observed with a new batch.
The appearance of new or different cellular phenotypes can be alarming and may point to impurities with their own biological activities.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Presence of Impurities | Analyze the purity of the new batch using high-resolution analytical techniques such as HPLC or LC-MS to identify any additional peaks compared to a reference batch. |
| Isomeric Impurities | This compound is a chiral molecule. Contamination with the (R)-enantiomer could lead to different biological activity. Chiral HPLC can be used to determine the enantiomeric excess. |
| Compound Degradation Products | Degradation products may have different biological activities. Analyze the compound for the presence of degradants using LC-MS. |
| Solvent Effects | Ensure the final solvent concentration is consistent across experiments and is not contributing to the observed phenotype by running a vehicle-only control. |
Experimental Protocols
To ensure the quality and consistency of your this compound batches, we recommend performing the following quality control experiments.
Protocol 1: Determination of this compound Purity and Concentration by HPLC
This protocol provides a general method for assessing the purity and concentration of this compound stock solutions.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 10 µM in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Concentration can be determined by comparing the peak area to a standard curve generated from a reference standard of known concentration.
-
Protocol 2: Western Blot for Histone H3 Acetylation
This cell-based assay confirms the biological activity of this compound by measuring the acetylation of a known HDAC1 substrate, histone H3.
Materials:
-
Cancer cell line (e.g., a line with STK11 mutation)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys27), anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated H3 and total H3.
-
Normalize the acetylated H3 signal to the total H3 signal to determine the relative increase in histone acetylation.
-
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cell nucleus.
References
Validation & Comparative
Validation of (S)-TNG260's on-target effects through genetic knockdown of CoREST
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the on-target effects of (S)-TNG260, a selective inhibitor of the CoREST complex, with the genetic knockdown of its primary target. The experimental data herein supports the validation of this compound as a potent and specific agent for reversing anti-PD-1 resistance in STK11-mutant cancers. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is an orally bioavailable small molecule that selectively inhibits the histone deacetylase 1 (HDAC1) within the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1][2] Loss-of-function mutations in the tumor suppressor gene STK11 are associated with resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[3][4][5] TNG260 has been developed to counteract this resistance by modulating the tumor microenvironment to become more responsive to immunotherapy.[4][5]
The validation of TNG260's on-target effects was crucially supported by an in vivo CRISPR-Cas9 screen that identified HDAC1 as a key target for reversing anti-PD-1 resistance in tumors with STK11 loss.[4][6] This genetic approach provides a benchmark for evaluating the specificity and efficacy of the pharmacological inhibitor.
Comparison of this compound and CoREST/HDAC1 Genetic Knockdown
The following tables summarize the quantitative data from preclinical studies, comparing the outcomes of treating STK11-deficient cancer models with this compound versus genetic knockdown of HDAC1, a core component of the CoREST complex.
Table 1: Anti-Tumor Efficacy in STK11-Mutant Syngeneic Mouse Models
| Treatment Group | Tumor Growth Inhibition (TGI) | Overall Response Rate (ORR) | Complete Regressions | Reference |
| Vehicle Control | - | 0% | 0/8 | [7] |
| This compound (30 mg/kg) | 52% | - | - | [7] |
| anti-PD-1 | 48% | 0% | 0/8 | [7] |
| This compound + anti-PD-1 | 83% | 75% | 5/8 | [7] |
| HDAC1 Knockout + anti-PD-1 | Statistically significant reversal of anti-PD-1 resistance | - | - | [4][6] |
Table 2: Survival Analysis in STK11-Mutant Syngeneic Mouse Models
| Treatment Group | Median Survival (days) | Statistical Significance (vs. anti-PD-1) | Reference |
| Vehicle Control | 13 | - | [7] |
| This compound (30 mg/kg) | 17 | - | [7] |
| anti-PD-1 | 23 | - | [7] |
| This compound + anti-PD-1 | >35 | p ≤ 0.001 | [7] |
Experimental Protocols
In Vivo CRISPR Screen for Target Identification
This protocol outlines the methodology used to identify HDAC1 as a target for reversing anti-PD-1 resistance in STK11-deficient tumors.
-
Cell Line Engineering: MC38 murine colorectal adenocarcinoma cells were engineered to have a knockout of the Stk11 gene (MC38_sgStk11) using CRISPR-Cas9. A non-targeting control cell line (MC38_sgNTC) was also generated.[4]
-
sgRNA Library Transduction: A pooled sgRNA library targeting a predefined set of "druggable" genes was introduced into the MC38_sgStk11 cells.
-
Tumor Implantation: The genetically modified cells were implanted into both immunocompetent C57BL/6 mice and immunodeficient nude mice.
-
Treatment: A cohort of the C57BL/6 mice was treated with an anti-PD-1 antibody to apply immune pressure.
-
Tumor Analysis: At the study endpoint, tumors were harvested, and genomic DNA was extracted. The abundance of each sgRNA was quantified using next-generation sequencing.
-
Data Analysis: Statistical analysis was performed to identify sgRNAs that were either enriched or depleted in the anti-PD-1 treated group compared to the untreated and immunodeficient groups. sgRNAs targeting HDAC1 were significantly enriched in the tumors that responded to anti-PD-1 therapy, indicating that the loss of HDAC1 sensitizes STK11-mutant tumors to this treatment.[4][6]
Pharmacological Inhibition with this compound in Syngeneic Mouse Models
-
Tumor Implantation: MC38_sgStk11 cells were implanted subcutaneously into C57BL/6 mice.
-
Treatment Groups: Mice were randomized into four groups: vehicle control, this compound (30 mg/kg, oral, once daily), anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly), and a combination of this compound and anti-PD-1.[7]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Overall response rate and complete regressions were also determined.[7]
-
Survival Analysis: The survival of the mice in each treatment group was monitored over time.
Alternative Methods for On-Target Validation
While genetic knockdown provides strong evidence for on-target effects, several other methods can be employed to validate the mechanism of action of epigenetic drugs like this compound.
Table 3: Comparison of On-Target Validation Methods
| Method | Principle | Application for this compound | Advantages | Disadvantages |
| Biochemical Assays | Measures direct interaction of the compound with its purified target protein. | NanoBRET and Cellular Thermal Shift Assay (CETSA) can quantify the engagement of TNG260 with HDAC1 in its native complex.[8][9] | Provides direct evidence of target binding and allows for quantitative measurement of affinity and kinetics. | May not fully recapitulate the cellular context and the complexity of protein interactions in vivo.[8] |
| Phenotypic Screening | Identifies compounds that produce a desired cellular phenotype without prior knowledge of the target.[10] | A screen could be designed to identify molecules that restore sensitivity to anti-PD-1 in STK11-mutant cell lines.[11][12] | Can uncover novel targets and mechanisms of action. | The direct target of the active compound is not immediately known and requires further deconvolution. |
| Target Engagement Biomarkers | Measures downstream molecular events that are a direct consequence of target inhibition. | Western blotting for acetyl-Histone H3 at lysine 9 (Ac-H3K9) in tumor tissue from TNG260-treated mice demonstrates target engagement.[7] | Provides evidence of target modulation in a physiological setting. | Can be indirect and may be influenced by off-target effects. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. STK11 loss leads to YAP1-mediated transcriptional activation in human KRAS-driven lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Role of STK11/LKB1 in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of CoREST Inhibitors: (S)-TNG260 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex is a critical epigenetic regulator implicated in various diseases, most notably cancer. Its inhibition has emerged as a promising therapeutic strategy, particularly for tumors resistant to immunotherapy. This guide provides a head-to-head comparison of (S)-TNG260, a clinical-stage CoREST inhibitor, with other notable inhibitors targeting this complex, supported by available experimental data.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of the CoREST complex.[1] Preclinical and clinical data suggest it can reverse the immune-evasive phenotype of STK11-mutant cancers, sensitizing them to immune checkpoint blockade.[2] This guide compares this compound to other CoREST-targeting compounds, including the Rodin series of inhibitors, the dual LSD1/HDAC inhibitor corin, and the clinical-stage dual LSD1/HDAC6 inhibitor JBI-802. While direct comparative studies under identical conditions are limited, this guide synthesizes the available data to offer a comprehensive overview of their respective profiles.
Data Presentation: Quantitative Comparison of CoREST Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency and Selectivity of CoREST Inhibitors
| Compound | Target(s) | CoREST Complex IC50 | Selectivity over NuRD and Sin3 Complexes | Other Notable IC50/Ki Values | Reference(s) |
| This compound | CoREST (HDAC1/2) | 0.17 µM | ~500-fold | HDAC1 (cellular NanoBRET): 110 nM; HDAC3 (cellular NanoBRET): 1.07 µM | [1][3][4][5] |
| Rodin-A | CoREST (HDAC1/2) | Similar to CI-994 (exact value not specified) | Selective for CoREST over Sin3, NCoR, and NuRD | HDAC1 and HDAC2 IC50 similar to CI-994 | [6][7][8] |
| Corin | CoREST (LSD1/HDAC1) | Not specified | Not specified | LSD1 Ki(inact): 110 nM; HDAC1 IC50: 147 nM | [9][10] |
| JBI-802 | CoREST (LSD1/HDAC6) | Not specified | Selective for LSD1/HDAC6 | Not specified | [11][12][13][14] |
Table 2: Preclinical and Clinical Efficacy and Safety Profile
| Compound | Key Preclinical/Clinical Findings | Safety Profile Highlights | Reference(s) |
| This compound | In combination with anti-PD1, induces durable tumor regressions in STK11-mutant syngeneic mouse models.[1] Early clinical data (NCT05887492) in patients with STK11-mutant solid tumors show CoREST target engagement and a more active tumor microenvironment.[2] | Well-tolerated at predicted efficacious doses in preclinical toxicology studies. Bone marrow suppression was observed only at doses where selectivity for CoREST was lost.[4] | [1][2][4] |
| Rodin-A | Increases spine density and synaptic proteins in a mouse model of neurologic disease.[8] | Improved in vitro hematological safety profile compared to the non-selective HDAC inhibitor CI-994.[6][7] | [6][7][8] |
| Corin | Superior anti-proliferative profile against melanoma and cutaneous squamous cell carcinoma lines compared to parent monofunctional inhibitors.[15] Effective in slowing tumor growth in a melanoma mouse xenograft model.[15] | Less toxic to normal melanocytes and keratinocytes compared to the HDAC inhibitor entinostat (MS-275).[10] | [10][15] |
| JBI-802 | Demonstrated anti-tumor activity in preclinical models.[11] In a Phase 1 trial (NCT05268666) in patients with advanced cancers, showed a dose-proportional increase in exposure and on-target platelet decrease.[14] Confirmed partial response in one NSCLC patient.[11] | Generally well-tolerated. Grade 3/4 thrombocytopenia was the main adverse event at higher doses. No reported anemia or dysgeusia.[11][14] | [11][14] |
Signaling Pathways and Experimental Workflows
CoREST-Mediated Gene Silencing and its Inhibition
The CoREST complex, consisting of HDAC1/2, LSD1, and the scaffolding protein RCOR1, is recruited to chromatin to mediate transcriptional repression through histone deacetylation and demethylation. CoREST inhibitors block the enzymatic activity of HDACs and/or LSD1 within the complex, leading to histone hyperacetylation and reactivation of gene expression.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CoREST Complex-Selective Histone Deacetylase Inhibitors Show Prosynaptic Effects and an Improved Safety Profile To Enable Treatment of Synaptopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CoREST Complex-Selective Histone Deacetylase Inhibitors Show Prosynaptic Effects and an Improved Safety Profile To Enable Treatment of Synaptopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corin | CoREST complex inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. JBI-802 Phase I: Promise in Treating Immunotherapy-Resistant Tumors and MPN/MDS with Thrombocytosis [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (S)-TNG260's Synergy with Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-TNG260 in combination with anti-PD-1 therapy against other therapeutic alternatives for STK11-mutant cancers. The information is supported by preclinical and clinical data to aid in the evaluation of this novel therapeutic strategy.
Introduction to this compound and the STK11 Challenge
Mutations in the STK11 gene, leading to a loss of function of the LKB1 tumor suppressor protein, are present in approximately 15-20% of non-small cell lung cancers (NSCLC) and are associated with resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy.[1][2] This resistance is often attributed to an immune-excluded tumor microenvironment, characterized by low T-cell infiltration.[3]
This compound is a first-in-class, selective, small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[4] By inhibiting the HDAC1 activity within the CoREST complex, TNG260 aims to reprogram the tumor microenvironment to be more receptive to immunotherapy.[2]
Mechanism of Action: this compound and Anti-PD-1 Synergy
Loss of STK11 function leads to an altered epigenetic state within tumor cells, mediated by the CoREST complex, which suppresses the expression of pro-inflammatory cytokines and chemokines necessary for T-cell recruitment. This compound selectively inhibits the HDAC1 component of the CoREST complex, leading to histone acetylation and the reactivation of these suppressed genes. This, in turn, promotes the infiltration of effector T-cells into the tumor, transforming the "cold" tumor microenvironment into a "hot" one that is more susceptible to anti-PD-1 therapy. The anti-PD-1 antibody, pembrolizumab, then works by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, preventing T-cell exhaustion and enhancing the anti-tumor immune response.
Caption: Signaling pathway of this compound and anti-PD-1 synergy.
Preclinical Efficacy: this compound with Anti-PD-1
Preclinical studies in syngeneic mouse models with STK11-mutant tumors have demonstrated significant synergy between this compound and anti-PD-1 therapy.
| Model | Treatment | Outcome | Source |
| MC38 Syngeneic (STK11-null) | This compound (30mg/kg, QD) + Anti-PD-1 (10mg/kg, BIW) | 5/8 mice (62.5%) showed complete tumor regression. Cured mice rejected tumor reimplantation. | [4] |
| MC38 Syngeneic (STK11-null) | Anti-PD-1 alone | Limited tumor growth inhibition. | [4] |
| MC38 Syngeneic (STK11-null) | This compound alone | No significant anti-tumor efficacy in immunocompromised mice, indicating an immune-mediated mechanism. | [5] |
Immune Microenvironment Modulation:
| Biomarker | Effect of this compound + Anti-PD-1 | Source |
| T-regulatory cells (Tregs) | Decreased intratumoral infiltration | [4] |
| Neutrophils | Reduced immunosuppressive neutrophil infiltration | [1][6] |
| T-effector cells | Promoted recruitment | [1] |
| T-cell recruiting cytokines (e.g., CXCL9, CXCL10, CXCL11) | Increased expression | [4] |
Comparison with Alternative Therapies
Several other therapeutic strategies are being investigated for STK11-mutant cancers, often in combination with anti-PD-1 therapy. Preclinical data provides a basis for comparison with this compound.
| Therapy | Mechanism of Action | Preclinical Efficacy in STK11-Mutant Models (with Anti-PD-1) | Source |
| This compound | Selective CoREST/HDAC1 inhibitor | Induces complete tumor regressions in a majority of animals. | [4][5] |
| LSD1 Inhibitor | Inhibitor of Lysine-Specific Demethylase 1, a component of the CoREST complex. | Provided limited tumor growth inhibition compared to anti-PD-1 alone. | [4] |
| Bemcentinib (AXL Inhibitor) | Inhibitor of the AXL receptor tyrosine kinase. | Restored therapeutic response to anti-PD-1. Provided a minor enhancement to tumor growth inhibition compared to anti-PD-1 alone. | [4][7] |
Clinical Verification: The NCT05887492 Trial
A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of this compound in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[8][9]
Interim Clinical Findings:
| Parameter | Observation in Patients Receiving this compound + Pembrolizumab | Source |
| Histone Acetylation | Increased in tumor tissue, indicating target engagement. | [8] |
| PD-L1 Expression | Increased in tumor cells. | [10] |
| Cytotoxic T-cell Infiltration | Increased in the tumor microenvironment. | [8][10] |
| Median Progression-Free Survival (PFS) | In patients with STK11 mutant/KRAS wild-type NSCLC, median PFS was 27 weeks, a significant improvement over the standard of care (~10 weeks). | [2] |
These early clinical results provide proof-of-mechanism for this compound and suggest a promising clinical benefit in this patient population.
Experimental Protocols
In Vivo Efficacy Studies in Syngeneic Mouse Models
-
Animal Models: C57BL/6 mice are implanted subcutaneously with STK11-knockout MC38 or CT26 colon carcinoma cells.
-
Treatment Regimen:
-
This compound is administered daily via oral gavage at a dose of 30 mg/kg.
-
Anti-PD-1 antibody is administered intraperitoneally twice weekly at a dose of 10 mg/kg.
-
Control groups receive vehicle and/or an isotype control antibody.
-
-
Efficacy Readouts: Tumor volume is measured regularly using calipers. Animal survival is monitored.
-
Tumor Rechallenge: Mice with complete tumor regression are re-challenged with the same tumor cells to assess for immunological memory.
Caption: Experimental workflow for preclinical efficacy studies.
Immune Cell Profiling by Flow Cytometry
-
Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; Ly6G for neutrophils).
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Gating strategies are used to identify and quantify different immune cell populations within the tumor.
Cytokine and Chemokine Analysis
-
Sample Preparation: Tumor tissue is homogenized, and the supernatant is collected for analysis.
-
Multiplex Immunoassay: A bead-based multiplex immunoassay (e.g., Luminex) is used to simultaneously quantify the levels of multiple cytokines and chemokines (including CXCL9, CXCL10, and CXCL11) in the tumor homogenates. The assay involves capturing the analytes on antibody-coated beads, followed by detection with a secondary antibody and a fluorescent reporter.
Conclusion
Independent verification from preclinical and emerging clinical data supports the synergistic effect of this compound with anti-PD-1 therapy in STK11-mutant cancers. The mechanism of action, involving the epigenetic reprogramming of the tumor microenvironment, addresses a key resistance mechanism to immunotherapy. When compared to other investigational therapies, this compound has demonstrated superior preclinical efficacy. The ongoing Phase 1/2 clinical trial will be crucial in further validating these findings and establishing the clinical utility of this combination therapy.
References
- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Bergenbio Presents Pre-clinical and Clinical Data on Bemcentinib in STK11-positive NSCLC at SITC Annual Meeting 2021 [prnewswire.com]
- 8. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Durability of Tumor Response to (S)-TNG260 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-TNG260, a first-in-class, selective CoREST complex inhibitor, with alternative therapeutic strategies for tumors harboring STK11 mutations, particularly in non-small cell lung cancer (NSCLC). The focus is on the durability of tumor response, supported by available preclinical and clinical data.
Introduction to this compound and the Challenge of STK11-Mutant Cancers
Mutations in the STK11 tumor suppressor gene are associated with aggressive tumor growth and resistance to immune checkpoint inhibitors (ICIs), the standard of care for many advanced cancers. This resistance is often attributed to an immune-excluded tumor microenvironment. This compound is an investigational agent designed to overcome this resistance by inhibiting the CoREST complex, leading to epigenetic reprogramming and sensitization of STK11-mutant tumors to anti-PD-1 therapy.
Mechanism of Action of this compound
This compound selectively inhibits the CoREST (Co-repressor for RE1-silencing transcription factor) complex, a key regulator of chromatin structure and gene expression.
-
DOT Script for Signaling Pathway:
Caption: Mechanism of Action of this compound.
Preclinical Evidence for Durable Response
Preclinical studies utilizing syngeneic mouse models with STK11-mutant tumors have demonstrated the potential for durable responses with TNG260 in combination with anti-PD-1 therapy.
Key Findings:
-
In an STK11-mutant syngeneic colon carcinoma model, the combination of TNG260 and an anti-PD-1 antibody resulted in complete tumor regression in 5 out of 8 mice.[1]
-
All mice that achieved a complete response remained tumor-free even after treatment cessation.[1]
-
Crucially, these complete responders rejected tumor re-implantation, indicating the induction of a robust and durable anti-tumor immune memory.[1]
-
The anti-tumor activity of TNG260 was shown to be dependent on a functional immune system, as no efficacy was observed in immunocompromised mice.[1]
Experimental Protocol: Syngeneic Mouse Model Efficacy Studies
A detailed experimental protocol for these pivotal preclinical studies is outlined below.
-
DOT Script for Experimental Workflow:
Caption: Preclinical Experimental Workflow.
Clinical Data and Comparison
The clinical development of TNG260 is ongoing, with the first set of comprehensive data anticipated at the Society for Immunotherapy of Cancer (SITC) Annual Meeting in 2025.[2][3][4] However, preliminary data from the Phase 1/2 NCT05887492 study of TNG260 in combination with pembrolizumab has shown promising results.
Table 1: Comparison of Clinical Efficacy in STK11-Mutant NSCLC
| Treatment Regimen | Trial | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) |
| This compound + Pembrolizumab | NCT05887492 (Phase 1/2) | STK11-mutant/KRAS wild-type NSCLC | 27 weeks | Data maturing | Data maturing | Data maturing |
| Bemcentinib + Pembrolizumab | BGBC008 (Phase 2 Sub-analysis) | Second-line STK11-mutant NSCLC | Not reported for subgroup | Clinical benefit in 3/3 evaluable patients | Not reported for subgroup | Not reported for subgroup |
| Chemotherapy + Pembrolizumab | Meta-analysis | First-line STK11-mutant NSCLC | --- | --- | --- | --- |
| Chemotherapy + Durvalumab + Tremelimumab | POSEIDON (Phase 3 Sub-analysis) | First-line STK11-mutant NSCLC | --- | 42.9% | --- | --- |
| Chemotherapy + Durvalumab | POSEIDON (Phase 3 Sub-analysis) | First-line STK11-mutant NSCLC | --- | 30.2% | --- | --- |
| Chemotherapy Alone | POSEIDON (Phase 3 Sub-analysis) | First-line STK11-mutant NSCLC | --- | --- | --- | --- |
Data for TNG260 is preliminary and based on a specific patient subgroup. More comprehensive data is expected. Detailed efficacy data for the bemcentinib STK11-mutant subgroup is not yet publicly available.
Alternative Therapies and Standard of Care
For patients with STK11-mutant NSCLC, the efficacy of standard first-line treatments, including chemotherapy combined with immunotherapy, is often limited.
-
Chemo-Immunotherapy: A meta-analysis has shown that while chemo-immunotherapy offers a survival benefit over chemotherapy alone in patients with STK11 mutations (HR=0.80), the overall outcomes remain poor.[5][6] An observational study reported a median overall survival of 8 months for STK11-mutated patients treated with first-line ICI or chemo-ICI, compared to 17.3 months for STK11 wild-type patients.[7]
-
Dual Checkpoint Inhibition: The addition of a CTLA-4 inhibitor (tremelimumab) to a PD-L1 inhibitor (durvalumab) and chemotherapy has shown an improved overall response rate (42.9%) compared to chemo-immunotherapy (30.2%) in the STK11-mutant population, suggesting a potential strategy to enhance immune response in this setting.[8][9]
-
AXL Inhibition (Bemcentinib): Bemcentinib, an AXL inhibitor, has been investigated in combination with pembrolizumab. While early data in a small number of STK11-mutant patients showed clinical benefit, more robust data is needed to ascertain its efficacy in this specific subgroup.[10][11][12]
Conclusion and Future Outlook
This compound, with its unique mechanism of action targeting the CoREST complex, presents a promising strategy to overcome resistance to immunotherapy in STK11-mutant cancers. Preclinical data strongly suggests the potential for durable tumor responses and the induction of long-term immune memory. The preliminary clinical data, with a median PFS of 27 weeks in a defined NSCLC patient population, is highly encouraging and surpasses historical controls for this difficult-to-treat patient group.
The forthcoming data from the NCT05887492 trial, to be presented at SITC 2025, will be critical in further elucidating the durability of response and the overall clinical benefit of TNG260 in combination with pembrolizumab. This will provide a clearer picture of its potential to become a new standard of care for patients with STK11-mutant tumors. Comparison with other emerging strategies, such as dual checkpoint inhibition and AXL inhibition, will be crucial in defining the future therapeutic landscape for this patient population with a high unmet medical need.
References
- 1. tangotx.com [tangotx.com]
- 2. taurigo.com [taurigo.com]
- 3. Document [news.futunn.com]
- 4. Tango Therapeutics to Present First Clinical Data from [globenewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. STK11 mutations correlate with poor prognosis for advanced NSCLC treated with first-line immunotherapy or chemo-immunotherapy according to KRAS, TP53, KEAP1, and SMARCA4 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual immunotherapy plus chemotherapy benefits specific subset of patients with lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
Predicting Response to (S)-TNG260 Therapy: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
(S)-TNG260, a first-in-class, selective inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, is emerging as a promising therapeutic strategy for cancers harboring STK11 loss-of-function mutations. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound therapy, its performance against alternative treatments, and the experimental data supporting these findings.
Predictive Biomarkers for this compound Therapy
The primary and definitive biomarker for predicting a positive response to this compound therapy is the presence of a loss-of-function mutation in the STK11 gene .[1][2][3][4] Tumors with mutated STK11 are known to be resistant to immune checkpoint inhibitors.[1][4][5] this compound is designed to reverse this immune evasion phenotype, thereby sensitizing these tumors to anti-PD-1 therapy.[1][3]
The ongoing Phase 1/2 clinical trial for this compound (NCT05887492) exclusively enrolls patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.[2][6][7]
In addition to STK11 mutation status, several exploratory and pharmacodynamic biomarkers are under investigation to further understand and predict the response to this compound. These include:
-
Increased Intratumoral Histone Acetylation: As a CoREST inhibitor, TNG260 is expected to increase histone acetylation, a marker of active gene transcription.
-
Elevated PD-L1 Tumor Proportion Score (TPS): Increased PD-L1 expression on tumor cells is a potential indicator of a re-activated anti-tumor immune response.
-
Enhanced T-cell Infiltration: An increase in the number of T-cells within the tumor microenvironment suggests a reversal of immune exclusion.
Comparative Performance of this compound
Preclinical studies have demonstrated the superiority of this compound in combination with anti-PD-1 therapy in STK11-deficient cancer models when compared to other therapeutic approaches.
| Treatment Combination | Efficacy in STK11-Deficient Models | Supporting Data |
| This compound + anti-PD-1 | Induced tumor regressions in 75% of animals. [8] | Preclinical mouse models of STK11-deficient cancer showed significant and durable tumor regressions.[8] |
| LSD1 Inhibitor + anti-PD-1 | Limited tumor growth inhibition.[8] | In the same STK11-deficient syngeneic model, this combination provided minimal therapeutic benefit compared to anti-PD-1 alone.[8] |
| Bemcentinib (AXL Inhibitor) + anti-PD-1 | Minor enhancement of tumor growth inhibition.[8] | This combination showed a slight improvement over anti-PD-1 monotherapy but was significantly less effective than the this compound combination.[8] |
Signaling Pathway and Therapeutic Rationale
This compound's mechanism of action is centered on the epigenetic reprogramming of the tumor microenvironment in STK11-mutant cancers.
Experimental Workflows
The identification of STK11 as the predictive biomarker for this compound response was the result of rigorous preclinical experimental workflows.
Detailed Experimental Protocols
In Vivo CRISPR Screen
-
Objective: To identify genes that, when knocked out, sensitize STK11-null tumors to anti-PD-1 therapy.
-
Cell Line: MC38 syngeneic mouse colon adenocarcinoma cells with and without STK11 knockout.
-
Methodology:
-
A genome-wide CRISPR knockout library was introduced into STK11-knockout MC38 cells.
-
The modified cells were implanted into both immunocompetent C57BL/6 mice and immunodeficient nude mice.
-
Mice were treated with an anti-PD-1 antibody.
-
Tumor growth was monitored, and tumors were harvested for genomic DNA extraction.
-
sgRNA sequences were amplified by PCR and sequenced to identify genes whose knockout led to tumor regression specifically in the immunocompetent mice, indicating a reversal of immune evasion. HDAC1 was identified as a top hit.[9]
-
RNA-Sequencing
-
Objective: To determine the transcriptional changes induced by this compound in STK11-mutant cancer cells.
-
Cell Lines: KL (KrasG12D;Lkb1-/-) and KP (KrasG12D;p53-/-) mouse lung adenocarcinoma cell lines.
-
Methodology:
-
KL and KP cells were treated with this compound or a vehicle control (DMSO).
-
Total RNA was extracted from the cells.
-
RNA-sequencing libraries were prepared and sequenced.
-
Differential gene expression analysis was performed to identify genes and pathways modulated by this compound treatment. This revealed the upregulation of genes involved in antigen presentation and interferon signaling in the STK11-mutant (KL) cells.[10]
-
T-Cell Migration Assay
-
Objective: To assess the ability of this compound-treated tumor cells to attract T-cells.
-
Methodology:
-
STK11-null cancer cells were treated with this compound or DMSO.
-
A transwell migration assay was set up with the treated tumor cells in the lower chamber.
-
Activated T-cells were placed in the upper chamber.
-
The number of T-cells that migrated to the lower chamber in response to the tumor cells was quantified. The results showed that pretreatment of tumor cells with TNG260 reversed the negative effect of STK11 loss on effector T-cell migration.
-
Logical Framework for Biomarker-Guided Therapy
The use of STK11 mutation as a predictive biomarker for this compound therapy follows a clear logical framework.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]
- 3. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionmedicineonline.com [precisionmedicineonline.com]
- 6. In vivo CRISPR screening protocol to identify metastasis mediators using iteratively selected mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Link: (S)-TNG260's In Vitro Potency and In Vivo Performance in STK11-Mutant Cancers
A deep dive into the preclinical data of the selective CoREST inhibitor, (S)-TNG260, reveals a strong correlation between its in vitro inhibitory concentrations and its robust in vivo efficacy in sensitizing STK11-mutant tumors to immunotherapy. This guide provides a comparative analysis of this compound with other histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound is a potent and selective small molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key epigenetic regulator.[1][2][3] Its primary mechanism of action involves the inhibition of histone deacetylase 1 (HDAC1) within the CoREST complex, leading to the reversal of immune evasion in tumors harboring loss-of-function mutations in the STK11 gene.[1][3][4] This targeted approach sensitizes these otherwise resistant cancers to anti-PD-1 immunotherapy.[1][2][3]
Correlating In Vitro IC50 with In Vivo Efficacy of this compound
Preclinical studies have demonstrated that the in vivo efficacy of this compound, when combined with an anti-PD-1 antibody, is achieved when the unbound plasma concentration of the drug covers the cellular half-maximal inhibitory concentration (IC50) for HDAC1.[1][5] This relationship is a critical aspect of its translational potential, indicating that maintaining a specific therapeutic window is key to its anti-tumor activity.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 | In Vivo Model | Dosing Regimen | Key In Vivo Efficacy Results |
| This compound | HDAC1 (in CoREST complex) | Cellular HDAC1: 110 nMCoREST complex: 170 nM | STK11-mutant MC38 syngeneic colon carcinoma | 30 mg/kg, once daily (oral) + anti-PD-1 | 5 out of 8 mice showed complete tumor regression.[6] |
| STK11-deficient CT26 syngeneic model | 75 mg/kg + anti-PD-1 | 88% overall response rate and 73% tumor growth inhibition.[7] | |||
| Entinostat | HDAC1, HDAC3 | ~280 - 1300 nM (Rhabdomyosarcoma cell lines) | LKB1 (STK11)-mutated lung cancer mouse model | Not specified | Combination with trametinib resulted in 79% less tumor volume and 63% fewer tumors compared to untreated mice.[8][9] |
| Vorinostat | Pan-HDAC inhibitor | ~10 nM (cell-free assay) | H209 SCLC xenograft nude mice | 100 mg/kg/day | Combination with cisplatin significantly inhibited tumor growth (T/C% = 20.5%).[10][11] |
Signaling Pathway and Experimental Workflow
The signaling pathway targeted by this compound and the general workflow for assessing its in vivo efficacy are depicted in the diagrams below.
Caption: Mechanism of action of this compound in STK11-mutant tumors.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro IC50 Determination
Cellular NanoBRET Target Engagement Assay: This assay is used to determine the intracellular potency of this compound against HDAC1.
-
Cell Culture: HEK293 cells are transiently transfected with a NanoLuc-HDAC1 fusion vector.
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
Cells are incubated with the NanoBRET tracer and varying concentrations of this compound for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring both donor and acceptor signals.
-
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
HDAC Complex Profiling Assay: This assay measures the inhibitory activity of this compound on immunoprecipitated CoREST complexes.
-
Immunoprecipitation: CoREST complexes are immunoprecipitated from a suitable cell line (e.g., HeLa nuclear extract) using an anti-CoREST antibody.
-
Deacetylase Assay:
-
The immunoprecipitated complexes are incubated with a fluorescently labeled peptide substrate and varying concentrations of this compound.
-
The reaction is stopped, and the deacetylated substrate is measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the IC50 value.
In Vivo Efficacy Study
STK11-Mutant Syngeneic Mouse Model:
-
Animal Model: C57BL/6 mice are used.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells with a CRISPR-Cas9 mediated knockout of the STK11 gene are used.
-
Tumor Implantation: A suspension of STK11-mutant MC38 cells is injected subcutaneously into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound is administered orally, typically once daily.
-
An anti-PD-1 antibody is administered intraperitoneally, for example, twice a week.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors may be harvested for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of this compound. The unbound fraction is then calculated to correlate with in vivo efficacy.
Comparison with Alternatives
While this compound is a selective CoREST inhibitor, other broader-acting HDAC inhibitors like vorinostat and entinostat have also been investigated in cancer therapy.
-
Vorinostat , a pan-HDAC inhibitor, has shown efficacy in combination with chemotherapy in small cell lung cancer models.[10][11] However, its lack of selectivity can lead to off-target effects and a narrower therapeutic window.
-
Entinostat , a class I HDAC inhibitor, has demonstrated promising results in combination with targeted therapy in LKB1 (STK11)-mutated lung cancer models.[8][9] Its selectivity is greater than that of vorinostat but less defined than that of this compound for the CoREST complex.
The high selectivity of this compound for the CoREST complex is a key differentiator, potentially leading to a more favorable safety profile and a wider therapeutic index compared to less selective HDAC inhibitors. The clear correlation between its in vitro IC50 and the required in vivo exposure for efficacy provides a strong rationale for its continued clinical development in STK11-mutant cancers.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tangotx.com [tangotx.com]
- 5. researchgate.net [researchgate.net]
- 6. tangotx.com [tangotx.com]
- 7. researchgate.net [researchgate.net]
- 8. New Combination of Drugs Works Together to Reduce Lung Tumors in Mice - News Center [news.feinberg.northwestern.edu]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Vorinostat enhances the cisplatin-mediated anticancer effects in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on (S)-TNG260's effect on the tumor microenvironment
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of (S)-TNG260, a selective CoREST inhibitor, with other agents that modulate the tumor microenvironment (TME). The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings. We will delve into the mechanism of action of this compound, its effects on the TME, and how it compares to other HDAC inhibitors, an LSD1 inhibitor, and an AXL inhibitor.
This compound: A Selective CoREST Inhibitor
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] CoREST is a multi-protein complex that includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1).[2] TNG260's selectivity for the CoREST complex, with over 500-fold selectivity compared to other HDAC1-containing complexes like NuRD and Sin3, is a key differentiator from other pan-HDAC inhibitors.[2] This selectivity is thought to contribute to its favorable safety profile.
The primary mechanism of this compound involves the inhibition of HDAC1 within the CoREST complex, leading to an increase in histone acetylation. This epigenetic modification alters gene expression in cancer cells, particularly in tumors with loss-of-function mutations in the STK11 gene.[2] STK11-mutant cancers are often resistant to immune checkpoint inhibitors (ICIs) and are characterized by an immunologically "cold" tumor microenvironment.[3]
Impact of this compound on the Tumor Microenvironment
Published preclinical and clinical data from the Phase 1/2 trial (NCT05887492) demonstrate that this compound remodels the TME of STK11-mutant tumors, making them more susceptible to anti-PD-1 therapy.[3]
Key effects of this compound on the TME include:
-
Increased Expression of Immunomodulatory Genes: TNG260 treatment leads to the upregulation of genes involved in antigen presentation and interferon-gamma (IFNγ) signaling pathways.[2]
-
Favorable Changes in Immune Cell Infiltration:
-
Synergy with Anti-PD-1 Therapy: In preclinical models of STK11-mutant cancer, the combination of TNG260 and an anti-PD-1 antibody resulted in significant tumor regressions.[2]
Comparative Analysis
To provide a comprehensive overview, we compare the effects of this compound with other relevant compounds that modulate the TME.
Table 1: Comparison of Mechanistic and Cellular Effects on the Tumor Microenvironment
| Feature | This compound | Vorinostat (Pan-HDACi) | Entinostat (Class I HDACi) | LSD1 Inhibitor | Bemcentinib (AXL Inhibitor) |
| Primary Target | CoREST-HDAC1 complex | Pan-HDAC | Class I HDACs (HDAC1, 2, 3) | LSD1 (KDM1A) | AXL receptor tyrosine kinase |
| Key Mechanism | Selective inhibition of CoREST-HDAC1, leading to increased histone acetylation and altered gene expression. | Broad inhibition of HDAC enzymes, leading to widespread histone hyperacetylation. | Selective inhibition of Class I HDACs, altering gene expression. | Inhibition of lysine-specific demethylase 1, altering histone methylation. | Inhibition of AXL signaling, impacting cell survival, migration, and immune responses. |
| Effect on Teff/Treg Ratio | Increases Teff/Treg ratio.[2] | Can modulate T cell populations, but effects on the ratio can be context-dependent. | Can decrease Treg function and numbers.[4] | Can increase T cell infiltration, potentially altering the Teff/Treg ratio. | Can enhance T cell-mediated cytotoxicity. |
| Effect on Myeloid Cells | Decreases neutrophil infiltration.[3] | Can modulate myeloid-derived suppressor cell (MDSC) function. | Can inhibit MDSC function. | Can modulate MDSC populations. | Can inhibit AXL-positive immunosuppressive myeloid cells. |
| Effect on Antigen Presentation | Upregulates genes involved in antigen presentation.[2] | Can increase MHC expression on tumor cells. | Can enhance antigen presentation. | Can increase antigen presentation. | Can enhance antigen presentation by dendritic cells. |
| Synergy with ICIs | Demonstrated synergy with anti-PD-1 in STK11-mutant models.[2] | Preclinical and clinical evidence of synergy with ICIs. | Preclinical and clinical evidence of synergy with ICIs. | Preclinical evidence of synergy with anti-PD-1. | Clinical trial data suggests synergy with pembrolizumab.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of key experimental protocols.
Syngeneic Mouse Tumor Models
Syngeneic mouse models are essential for studying immuno-oncology drugs as they utilize immunocompetent mice, allowing for the evaluation of the interplay between the drug, the tumor, and the host immune system.[6][7]
General Protocol:
-
Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, LLC Lewis lung carcinoma) are cultured under standard conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and the volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups. This compound and other oral inhibitors are typically administered daily by oral gavage. Anti-PD-1 antibodies are usually administered intraperitoneally (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as flow cytometry or RNA sequencing.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Flow cytometry is a powerful technique to quantify and phenotype immune cell populations within the TME.[8][9]
General Protocol:
-
Tumor Digestion: Freshly excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
A viability dye is used to exclude dead cells.
-
Cells are incubated with a cocktail of fluorescently labeled antibodies targeting cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for Tregs, Ly6G for neutrophils).
-
For intracellular markers like FoxP3, a fixation and permeabilization step is required.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using specialized software (e.g., FlowJo) to quantify the percentages of different immune cell populations within the tumor.
RNA Sequencing (RNA-seq) of Tumor Tissue
RNA-seq provides a comprehensive analysis of the transcriptome of the tumor and its microenvironment, revealing changes in gene expression in response to treatment.[10][11]
General Protocol:
-
RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit.
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between different treatment groups.
-
Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., IFNγ signaling, antigen presentation).
-
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the CoREST complex, leading to increased immunomodulatory gene expression.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in syngeneic mouse models.
Logical Relationship of TNG260's Therapeutic Effect
Caption: Logical flow of how this compound overcomes ICI resistance in STK11-mutant tumors.
References
- 1. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]
- 7. Syngeneic Tumor Model-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 11. Using RNA Sequencing to Characterize the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
